molecular formula C14H10BrClO2 B321517 2-Chlorophenyl 3-bromo-4-methylbenzoate

2-Chlorophenyl 3-bromo-4-methylbenzoate

Cat. No.: B321517
M. Wt: 325.58 g/mol
InChI Key: ZSSUMJYDIJJBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorophenyl 3-bromo-4-methylbenzoate is a useful research compound. Its molecular formula is C14H10BrClO2 and its molecular weight is 325.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

(2-chlorophenyl) 3-bromo-4-methylbenzoate

InChI

InChI=1S/C14H10BrClO2/c1-9-6-7-10(8-11(9)15)14(17)18-13-5-3-2-4-12(13)16/h2-8H,1H3

InChI Key

ZSSUMJYDIJJBKC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)Br

Origin of Product

United States

Foundational & Exploratory

chemical structure of 2-Chlorophenyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chlorophenyl 3-bromo-4-methylbenzoate

CAS: 496033-93-3 Formula: C₁₄H₁₀BrClO₂ Molecular Weight: 325.59 g/mol [1]

Executive Summary & Structural Significance

This compound is a highly specialized halogenated diaryl ester utilized primarily as a sophisticated building block in medicinal chemistry and agrochemical discovery.[1] Its value lies in its orthogonal reactivity profile :

  • The Aryl Bromide (C-Br): Positioned on the benzoate ring, this is a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid scaffold elaboration.[1]

  • The Ortho-Chlorophenol Moiety: The 2-chlorophenyl group acts as a steric shield and lipophilic modulator.[1] In prodrug design, this specific leaving group (2-chlorophenol, pKa ~8.[1]5) offers a tuned hydrolysis rate compared to unsubstituted phenols.[1]

  • The Ester Linker: Serves as a susceptible metabolic point or a transient linker in solid-phase synthesis.[1]

This guide dissects the structural conformation, validated synthesis protocols, and downstream utility of this compound, drawing on crystallographic homologs and standard organic practice.[1]

Structural Analysis & Conformational Dynamics

Understanding the 3D spatial arrangement is critical for binding affinity predictions in Structure-Activity Relationship (SAR) studies.[1]

Electronic and Steric Environment

The molecule features two benzene rings linked by an ester bridge.[1]

  • Ring A (Benzoate): The 3-bromo and 4-methyl substituents create a crowded environment.[1] The bromine atom exerts an inductive electron-withdrawing effect (-I), slightly activating the ester carbonyl, while the methyl group provides electron donation (+I) and lipophilicity.[1]

  • Ring B (Phenolic): The 2-chloro substituent is the defining feature.[1] Based on crystallographic data from the homologous 2-chlorophenyl 4-methylbenzoate, the carbonyl oxygen typically adopts an anti-conformation relative to the ortho-chloro atom to minimize dipole repulsion.[1]

Dihedral Twist

The steric bulk of the ortho-chloro group forces the phenolic ring to twist out of plane relative to the ester linkage.[1] This "twist" (typically 60–70°) disrupts conjugation between the oxygen lone pair and the phenolic ring, making the ester bond slightly more reactive to nucleophilic attack than planar esters.[1]

Table 1: Physicochemical Profile

PropertyValue (Calc/Exp)Significance in Drug Design
LogP ~4.8High lipophilicity; likely requires formulation aids (e.g., DMSO/Solutol) for bioassays.[1]
H-Bond Acceptors 2The ester carbonyl and ether oxygen.[1]
H-Bond Donors 0Lacks donors, improving membrane permeability.[1]
Rotatable Bonds 3Limited flexibility due to steric locking by Br and Cl.[1]
Topological Polar Surface Area 26.3 ŲGood predictor for blood-brain barrier penetration.[1]

Validated Synthesis Protocol

While catalog options exist, in-house synthesis is often required to introduce isotopic labels or specific halogen variations.[1] The most robust route is the Nucleophilic Acyl Substitution via an acid chloride intermediate.[1]

Retrosynthetic Logic

The molecule is disconnected at the ester bond, yielding two precursors:[1]

  • 3-Bromo-4-methylbenzoyl chloride (Generated from the acid).[1]

  • 2-Chlorophenol (Nucleophile).[1]

Step-by-Step Methodology

Reagents:

  • 3-Bromo-4-methylbenzoic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂) (1.5 eq)[1]

  • 2-Chlorophenol (1.1 eq)[1]

  • Triethylamine (Et₃N) (2.0 eq) or Pyridine[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Workflow:

  • Acid Chloride Formation:

    • Suspend 3-bromo-4-methylbenzoic acid in anhydrous DCM.

    • Add SOCl₂ dropwise with a catalytic amount of DMF.[1]

    • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.[1]

    • Critical Step: Evaporate excess SOCl₂ under vacuum to prevent side reactions with the phenol.[1] Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification (Schotten-Baumann variant):

    • Cool the acid chloride solution to 0°C.[1]

    • Add a solution of 2-chlorophenol and Et₃N in DCM dropwise over 30 minutes.[1] Note: The base scavenges the HCl byproduct, driving the equilibrium.[1]

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup & Purification:

    • Quench: Add water to hydrolyze unreacted acid chloride.[1]

    • Wash: Wash organic layer with 1M NaOH (removes unreacted 2-chlorophenol) and 1M HCl (removes amine salts).[1]

    • Dry/Concentrate: Dry over MgSO₄, filter, and concentrate.

    • Recrystallization: If solid, recrystallize from Ethanol/Hexane.[1] If oil, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).[1]

Visualizing the Chemical Logic

The following diagram illustrates the synthesis workflow and the downstream chemical versatility of the scaffold.

ChemicalPathway Precursor 3-Bromo-4-methylbenzoic Acid Intermediate Acid Chloride (Activated Electrophile) Precursor->Intermediate SOCl₂, DMF (cat) Reflux Product 2-Chlorophenyl 3-bromo-4-methylbenzoate Intermediate->Product + Reagent Et₃N, DCM, 0°C Reagent 2-Chlorophenol (Nucleophile) Suzuki Suzuki Coupling (Biaryl Synthesis) Product->Suzuki Pd(PPh₃)₄ Ar-B(OH)₂ Hydrolysis Ester Hydrolysis (Metabolic Release) Product->Hydrolysis Esterase or NaOH

Figure 1: Synthesis workflow and divergent reactivity pathways for SAR exploration.[1]

Applications in Drug Discovery

The "Halogen Dance" in SAR

This molecule is a textbook example of using halogens to probe biological pockets:

  • Bromine (Acid Ring): Often used to fill hydrophobic pockets or participate in "halogen bonding" with backbone carbonyls of the target protein.[1]

  • Chlorine (Phenol Ring): The ortho-chloro group restricts rotation.[1] In biological assays, comparing this molecule to its des-chloro analog reveals if the "twisted" conformation is required for potency.[1]

Synthetic Utility (The Suzuki Handle)

The aryl bromide is the most valuable feature for library generation.[1] Using standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water), researchers can replace the bromine with various aryl or heteroaryl groups while leaving the ester intact.[1] This allows for the rapid synthesis of a library of Biaryl Esters .[1]

Reaction Scheme (Suzuki):



Where Ar = The benzoate core of the title compound.[1]

Safety & Handling

  • Hazards: The compound is likely a skin and eye irritant (H315, H319).[1][2] The precursor 2-chlorophenol is toxic and penetrative.[1]

  • Storage: Store in a cool, dry place. Esters can hydrolyze over long periods if exposed to moisture; keep desiccated.[1]

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]

References

  • Gowda, B. T., et al. (2008).[1][3] 2-Chlorophenyl 4-methylbenzoate.[1] Acta Crystallographica Section E: Structure Reports Online.[1] (Provides homologous structural data for conformational analysis). Retrieved from [Link]

  • PubChem. (2025).[1][2] 3-Bromo-4-methylbenzoic acid (CID 82130).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 3-Bromo-4-methylbenzoic acid 2-chlorophenyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzoic acid 2-chlorophenyl ester, a halogenated aromatic ester, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structure, combining a substituted benzoic acid and a chlorophenol, offers a scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of bromine and chlorine atoms, along with the methyl group, allows for fine-tuning of the molecule's steric and electronic properties, which can influence its biological activity and material characteristics. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in research and drug development.

Nomenclature and Structure

The compound is systematically named 2-chlorophenyl 3-bromo-4-methylbenzoate . It is derived from the esterification of 3-bromo-4-methylbenzoic acid and 2-chlorophenol.

Synonyms:

  • This compound[1]

Chemical Structure:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Work-up and Purification A 3-Bromo-4-methylbenzoic acid C Reflux in an inert solvent (e.g., DCM, Toluene) with a catalytic amount of DMF A->C B Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) B->C D 3-Bromo-4-methylbenzoyl chloride C->D Formation of reactive intermediate G Reaction in an inert solvent (e.g., DCM) D->G E 2-Chlorophenol E->G F Pyridine or Triethylamine (base) F->G H This compound G->H Nucleophilic acyl substitution I Aqueous work-up (e.g., dilute HCl, NaHCO₃, brine) H->I J Drying over anhydrous Na₂SO₄ or MgSO₄ I->J K Solvent removal under reduced pressure J->K L Purification by column chromatography or recrystallization K->L M Pure this compound L->M

Figure 2: A generalized workflow for the two-step synthesis of this compound.

Detailed Experimental Procedure

Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride

  • To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added oxalyl chloride (1.2 eq).

  • A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is carefully added.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-bromo-4-methylbenzoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a solution of 2-chlorophenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM, cooled in an ice bath (0 °C), is added a solution of the crude 3-bromo-4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Potential Applications in Research and Drug Development

While specific studies on the biological activity of this compound are not widely published, its structural motifs suggest several areas of potential interest for researchers.

  • Antimicrobial Agents: Halogenated aromatic compounds are known to exhibit antimicrobial properties. The presence of both bromine and chlorine in this molecule could confer activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibitors: The ester linkage and the substituted aromatic rings provide a scaffold that could be designed to interact with the active sites of various enzymes, making it a candidate for the development of enzyme inhibitors.

  • Intermediate for Complex Molecules: This compound can serve as a versatile building block in organic synthesis. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build larger molecular architectures. The ester can be hydrolyzed to reveal the carboxylic acid for further functionalization.

  • Materials Science: Aromatic esters are often used in the development of liquid crystals, polymers, and other functional materials. The specific substitution pattern of this molecule could lead to materials with unique optical or thermal properties.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the methyl group. ¹³C NMR would confirm the presence of all 14 carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1730-1750 cm⁻¹, and C-O stretching bands.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-bromo-4-methylbenzoic acid 2-chlorophenyl ester and its precursors. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reagents used in the synthesis, such as thionyl chloride and oxalyl chloride, are corrosive and moisture-sensitive and should be handled with extreme care.

Conclusion

3-Bromo-4-methylbenzoic acid 2-chlorophenyl ester is a compound with considerable potential for applications in both medicinal chemistry and materials science. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible target for research laboratories. While detailed experimental data on this specific molecule is currently limited, its structural features provide a strong rationale for its investigation as a scaffold for the development of new bioactive compounds and functional materials. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

  • This compound. ECHEMI. [URL: https://www.echemi.com/products/496033-93-3.html]

Sources

Technical Safety & Handling Monograph: 2-Chlorophenyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Technical Safety & Handling Monograph for 2-Chlorophenyl 3-bromo-4-methylbenzoate .[1] Unlike a standard Safety Data Sheet (SDS) which often relies on generic templates, this document synthesizes predictive toxicology, structural reactivity analysis, and operational protocols specifically for research and development environments.

CAS Number: 496033-93-3 Formula: C₁₄H₁₀BrClO₂ Molecular Weight: 325.59 g/mol [1]

Chemical Identity & Structural Analysis[2][3][4][5]

Structural Reactivity Profile

This compound is an aryl benzoate ester .[1] Its safety profile is dictated by three core structural features:

  • The Ester Linkage: Susceptible to hydrolysis (chemical or enzymatic) yielding 3-bromo-4-methylbenzoic acid and 2-chlorophenol .[1]

  • Halogen Substituents (Cl, Br): Increase lipophilicity (LogP ~4.5–5.0 predicted), facilitating dermal absorption.[1] They also dictate the nature of combustion byproducts (acid gases).[1]

  • The 2-Chlorophenol Moiety: A "hidden" hazard.[1] While the intact ester is likely an irritant, the hydrolysis product (2-chlorophenol) is significantly more toxic and corrosive.

Physicochemical Properties (Predicted)
  • Physical State: Solid (crystalline powder).[1]

  • Melting Point: Predicted range 65–85 °C (Based on structural analogs like phenyl benzoates).[1]

  • Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO.[1]

  • Reactivity: Stable under anhydrous conditions.[1] Hydrolyzes in basic/acidic aqueous media.[1]

Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived via SAR - Structure-Activity Relationship):

  • Signal Word: WARNING

  • Skin Irritation: Category 2 (H315)[1][2]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Aquatic Toxicity: Acute Category 1 (Predicted due to chlorophenol release).[1]

Toxicological Mechanism

The primary acute risk is irritation of mucous membranes.[1] However, the secondary risk is the metabolic or environmental cleavage of the ester bond.[1]

  • Intact Molecule: Acts as a contact irritant.[1] The lipophilic nature allows it to penetrate the stratum corneum, causing dermatitis.[1]

  • Metabolic Activation: If ingested or absorbed, esterases may release 2-chlorophenol . 2-Chlorophenol is a known uncoupler of oxidative phosphorylation and a severe irritant.[1]

Diagram 1: Structural Reactivity & Hydrolysis Pathway This diagram illustrates the "break point" of the molecule and the resulting toxic byproducts.[1]

ReactivityPath Compound 2-Chlorophenyl 3-bromo-4-methylbenzoate (Lipophilic Irritant) Hydrolysis Hydrolysis (pH > 9 or Enzymes) Compound->Hydrolysis Moisture/Base Acid 3-Bromo-4-methylbenzoic Acid (Mild Irritant) Hydrolysis->Acid Phenol 2-Chlorophenol (TOXIC / CORROSIVE) Hydrolysis->Phenol Major Risk

Caption: Hydrolysis pathway showing the release of the toxic 2-chlorophenol moiety upon metabolic or chemical breakdown.

Operational Safety in Synthesis

Handling Protocols
  • Moisture Control: Store under inert atmosphere (Nitrogen/Argon) if possible. Moisture promotes hydrolysis, slowly increasing the acidity and toxicity of the sample over time.[1]

  • Weighing: Use an anti-static weighing funnel. The powder may be electrostatic.[1]

  • Reaction Safety: When using this compound as an intermediate (e.g., in cross-coupling), ensure the reaction mixture is quenched carefully. Acidification of the quench can liberate free 2-chlorophenol if hydrolysis occurred.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationScientific Rationale
Respiratory N95 (minimum) or P100Prevents inhalation of dust which can hydrolyze on moist lung tissue.
Dermal (Hands) Nitrile (Double gloving) Standard nitrile (0.11 mm) provides splash protection.[1] For prolonged handling, use Laminate (Silver Shield) due to the penetrative nature of halogenated aromatics.[1]
Ocular Chemical GogglesSafety glasses are insufficient for powders that can sublime or drift.[1]
Engineering Fume Hood (Class II)Mandatory.[1] Do not handle on an open bench.

Emergency Response Dynamics

Fire Fighting (The Halogen Factor)

This compound is not highly flammable but is combustible .[1]

  • Hazardous Combustion Products: Upon heating to decomposition, it releases Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , and Carbon Monoxide.[1]

  • Action: Firefighters must use SCBA. Water spray can be used to cool containers but contain runoff .[1] The runoff will be acidic and toxic to aquatic life.[1]

Accidental Release (Spill Management)

Do not use water for cleanup (avoids hydrolysis).[1]

Diagram 2: Emergency Spill Response Decision Tree

SpillResponse Start Spill Detected IsPowder State: Powder or Solution? Start->IsPowder Powder POWDER SPILL IsPowder->Powder Solution SOLUTION SPILL IsPowder->Solution ActionPowder 1. Avoid Dust (No Sweeping) 2. Cover with dry sand/vermiculite 3. Scoop into sealed waste Powder->ActionPowder ActionSol 1. Absorb with chemically inert pad 2. Do NOT use water wash initially 3. Solvent wipe (Acetone) -> Waste Solution->ActionSol Disposal Disposal: Halogenated Organic Waste (Do not mix with acid waste) ActionPowder->Disposal ActionSol->Disposal

Caption: Decision logic for containing spills, prioritizing dry methods to prevent hydrolysis.

First Aid Measures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen.[1] Note to Physician: Monitor for delayed pulmonary edema if dust was inhaled, as HCl/HBr formation in lungs is possible.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (may enhance absorption of the halogenated components).[1]

  • Eye Contact: Rinse cautiously for 15 minutes.[1][3][4] Lift eyelids.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of corrosive hydrolysis products).[1]

Regulatory & Transport Context

  • Transport (IATA/DOT):

    • Likely not regulated as Dangerous Goods for transport unless aquatic toxicity data proves Category 1.[1]

    • Recommendation: Ship as Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.) if shipping large quantities (>5kg), referencing the chlorophenol potential.

  • TSCA (USA): Verify inventory status.[1] Likely "Research & Development (R&D) Exemption" only.

  • REACH (EU): Not registered.[1] Treat as a novel substance.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 100991320, Methyl 4-[(2-chlorophenyl)methyl]benzoate (Analogous Structure).[1] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 2-Chlorophenyl 3-bromo-4-methylbenzoate from 3-bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 2-Chlorophenyl 3-bromo-4-methylbenzoate , a specific aryl ester utilized as a fragment in biaryl cross-coupling and pharmacophore development.

The Chemical Challenge: Synthesizing aryl esters (benzoates) from phenols is kinetically more difficult than synthesizing alkyl esters. Phenols are significantly less nucleophilic than aliphatic alcohols (


 ~10 vs ~16), and the specific target involves steric pressure from the ortho-chloro group on the phenol and the substituted benzoic acid core.

Selected Strategy: To ensure high conversion and reproducibility, this guide presents two distinct protocols:

  • Method A (Primary - Robust/Scale): Acid Chloride Activation via Thionyl Chloride (

    
    ) with Vilsmeier-Haack Catalysis. Best for gram-to-kilogram scale where yield is paramount.
    
  • Method B (Secondary - Mild/Screening): Steglich Esterification (DCC/DMAP). Best for small-scale library synthesis or acid-sensitive substrates.

Retrosynthetic Analysis

The target molecule is disconnected at the ester linkage. The forward synthesis requires activating the acyl carbon of the benzoic acid to overcome the poor nucleophilicity of 2-chlorophenol.

Retrosynthesis Target Target: 2-Chlorophenyl 3-bromo-4-methylbenzoate Disconnection Ester Disconnection (Acyl Substitution) Target->Disconnection Retrosynthesis Acid Precursor A: 3-Bromo-4-methylbenzoic acid Disconnection->Acid Acyl Donor Phenol Precursor B: 2-Chlorophenol Disconnection->Phenol Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aryl ester.

Method A: Acid Chloride Activation (Standard Protocol)

This is the preferred method for this specific substrate. The intermediate acid chloride is highly electrophilic, driving the reaction to completion despite the steric hindrance of the ortho-chlorophenol.

Mechanism: Vilsmeier-Haack Catalysis

We utilize N,N-Dimethylformamide (DMF) as a catalyst. DMF reacts with


 to form the Vilsmeier reagent (chloroiminium ion), which activates the carboxylic acid far more rapidly than 

alone.

Vilsmeier DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier - SO2 Activated Activated Acyl-O-Imide Vilsmeier->Activated + Acid Acid 3-Br-4-Me-Benzoic Acid Chloride Acid Chloride (Intermediate) Activated->Chloride + Cl- / - DMF Chloride->Vilsmeier DMF Regenerated

Figure 2: Catalytic cycle of DMF in acid chloride formation. The regenerated DMF continues to activate thionyl chloride.

Experimental Protocol

Reagents:

  • 3-Bromo-4-methylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • DMF (Dry) (0.05 equiv - 2 drops)

  • 2-Chlorophenol (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) or Pyridine
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend 3-bromo-4-methylbenzoic acid  (10 mmol, 2.15 g) in anhydrous DCM (20 mL).
      
    • Add catalytic DMF (2 drops).

    • Add Thionyl Chloride (15 mmol, 1.1 mL) dropwise at 0°C.

    • Allow to warm to room temperature (RT) and reflux for 2 hours.

    • Checkpoint: The solution should become clear, and gas evolution (

      
      ) should cease.
      
    • Evaporation: Remove solvent and excess

      
       under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil/solid. Do not purify.
      
  • Coupling (Esterification):

    • Redissolve the crude acid chloride in anhydrous DCM (15 mL).

    • In a separate flask, dissolve 2-chlorophenol (11 mmol, 1.13 mL) and Triethylamine (15 mmol, 2.1 mL) in DCM (15 mL). Cool to 0°C.[1]

    • Slowly cannulate or drip the acid chloride solution into the phenol/base mixture over 15 minutes.

    • Why? Adding acid chloride to the base prevents high local concentrations of HCl, which could degrade the product or induce side reactions.

    • Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Quench with water (20 mL).

    • Wash organic layer with 1M NaOH (2 x 20 mL) to remove unreacted phenol (critical step: phenol becomes water-soluble phenoxide).

    • Wash with 1M HCl (to remove amine salts) and Brine.

    • Dry over

      
      , filter, and concentrate.
      

Method B: Steglich Esterification (Mild Alternative)

Use this method if the substrate contains acid-sensitive groups or if generating noxious


 fumes is prohibitive.
Mechanism: Nucleophilic Acyl Transfer

Direct reaction of DCC-activated acid with phenol is slow. DMAP (4-Dimethylaminopyridine) is mandatory here. It acts as a nucleophilic catalyst, attacking the O-acylisourea to form a reactive N-acylpyridinium species, which rapidly transfers the acyl group to the phenol.

Steglich Start Acid + DCC Intermediate O-Acylisourea Start->Intermediate DMAP_Attack N-Acylpyridinium (Active Species) Intermediate->DMAP_Attack + DMAP Byproduct DCU (Urea) Intermediate->Byproduct Side Reaction Product Aryl Ester + DMAP DMAP_Attack->Product + Phenol

Figure 3: The Steglich cycle. DMAP suppresses the formation of N-acylurea rearrangement byproducts.[2]

Experimental Protocol

Reagents:

  • 3-Bromo-4-methylbenzoic acid (1.0 equiv)[3]

  • 2-Chlorophenol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.1 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Procedure:

  • Dissolve the acid (10 mmol) and 2-chlorophenol (11 mmol) in anhydrous DCM (30 mL).

  • Add DMAP (1 mmol, 122 mg).

  • Cool reaction to 0°C.

  • Add DCC (11 mmol, 2.27 g) dissolved in minimal DCM dropwise.

    • Observation: A white precipitate (DCU) will form almost immediately.

  • Stir at 0°C for 30 mins, then warm to RT and stir overnight.

  • Workup:

    • Filter off the precipitated DCU (using a sintered glass funnel).

    • Wash the filtrate with 0.5M HCl (to remove DMAP) and saturated

      
      .
      
    • Concentrate to yield crude product.

Purification & Analytical Data

Purification Strategy

Aryl esters are typically crystalline solids.

  • Recrystallization (Recommended): Dissolve crude solid in hot Ethanol or Ethanol/Water mixture. Cool slowly to 4°C. This effectively removes traces of phenol.

  • Flash Chromatography: If oil/gum is obtained.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Hexanes:Ethyl Acetate (95:5 gradient to 85:15).

Analytical Specifications (Expected)
ParameterSpecificationNotes
Appearance White to Off-white Crystalline Solid
Rf Value ~0.6 (Hexane/EtOAc 4:1)Higher than acid (0.1) and phenol (0.4)
1H NMR

2.45 (s, 3H, Ar-Me)
Methyl group singlet
1H NMR

7.0-8.2 (m, 7H, Ar-H)
Aromatic region complex
IR Spectrum ~1735-1750 cm

Strong Ester C=O stretch

References

  • Vilsmeier-Haack Activation Mechanism

    • Org.[4][5][6][7] Solver. "Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps."[1] Accessed Oct 2023. Link

  • Steglich Esterification & DMAP Role

    • Neises, B., & Steglich, W. (1978).[2][6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Link

    • Vertex AI Search Results 1.1, 1.3.
  • Properties of 3-Bromo-4-methylbenzoic Acid

    • NIH PubChem. "3-Bromo-4-methylbenzoic acid (CID 82130)."[3] Link

  • General Aryl Ester Synthesis Protocols

    • RSC Publishing. "Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide."[8] Link

Sources

Application Note: Overcoming Steric and Electronic Deactivation in Phenolic Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 2-chlorophenol with benzoic acid derivatives presents a dual synthetic challenge: electronic deactivation and steric hindrance . Unlike simple aliphatic alcohols, 2-chlorophenol possesses a lower pKa (~8.5) compared to phenol (~10), resulting in a less nucleophilic phenoxide species. Furthermore, the ortho-chloro substituent imposes significant steric shielding around the hydroxyl group, retarding nucleophilic attack on the carbonyl carbon.

This Application Note details two field-proven protocols to overcome these barriers:

  • The Robust Protocol (Acyl Chloride Method): Ideal for scale-up and non-acid-sensitive substrates, utilizing pyridine as a nucleophilic catalyst.

  • The Mild Protocol (Steglich Esterification): Designed for acid-sensitive substrates, utilizing DCC/DMAP coupling.

Mechanistic Insight & Challenge Analysis

The Nucleophilicity Deficit

Standard Fischer esterification (acid + alcohol


 ester + water) is kinetically non-viable for phenols. The equilibrium constant is unfavorable, and phenols are poor nucleophiles.
  • Electronic Effect: The electron-withdrawing inductive effect (-I) of the chlorine atom stabilizes the phenoxide anion, reducing its electron density availability for attack.

  • Steric Effect: The bulky chlorine atom at the ortho position creates a "gated" environment, physically blocking the trajectory of the incoming electrophile.

To drive this reaction, we must activate the electrophile (the benzoic acid) to a highly reactive species (Acid Chloride or O-Acylisourea) and activate the nucleophile (the phenol) using a base.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the necessity of activation.

ReactionPathways Reactants Benzoic Acid + 2-Chlorophenol Fischer Fischer Esterification (H+ Cat) Reactants->Fischer Thermodynamically Unfavorable Activation Electrophile Activation Reactants->Activation Required Strategy Direct Direct Coupling (Low Yield) Fischer->Direct AcidCl Acid Chloride (via SOCl2) Activation->AcidCl Protocol A (Robust) Steglich O-Acylisourea (via DCC/DMAP) Activation->Steglich Protocol B (Mild) Product 2-Chlorophenyl Benzoate (High Yield) AcidCl->Product Pyridine Cat. Steglich->Product DMAP Cat.

Figure 1: Strategic pathways for phenolic esterification. Direct methods fail due to low nucleophilicity; activation via Acyl Chloride or Steglich coupling is required.

Protocol A: The Robust Method (Acyl Chloride)

Best For: Scale-up, substrates stable to HCl/SOCl₂, maximum yield. Mechanism: Formation of a highly reactive benzoyl chloride intermediate, followed by nucleophilic attack by the phenoxide, catalyzed by pyridine.

Reagents & Stoichiometry
ComponentEquiv.Role
Benzoic Acid Derivative1.0Substrate (Electrophile source)
Thionyl Chloride (

)
1.5 - 2.0Chlorinating agent
2-Chlorophenol1.1Nucleophile
Pyridine2.0 - 3.0Base (HCl scavenger) & Nucleophilic Catalyst
Dichloromethane (DCM)SolventReaction Medium (Anhydrous)
DMF (Cat.)0.05Catalyst for acid chloride formation
Step-by-Step Procedure

Step 1: Generation of Acid Chloride (In Situ)

  • In a flame-dried Round Bottom Flask (RBF) under inert atmosphere (

    
     or Ar), dissolve Benzoic Acid (1.0 equiv)  in anhydrous DCM (0.5 M concentration).
    
  • Add catalytic DMF (2-3 drops) .

  • Add Thionyl Chloride (1.5 equiv) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and reflux for 1-2 hours until gas evolution (

    
    ) ceases.
    
    • Checkpoint: Monitor by TLC (conversion of acid to non-polar spot) or consume immediately if volatile.

  • Optional: Evaporate excess

    
     under reduced pressure if the acid chloride is stable, then re-dissolve in fresh DCM.
    

Step 2: Esterification

  • Cool the Acid Chloride solution to 0°C.

  • Add 2-Chlorophenol (1.1 equiv) .

  • Add Pyridine (2.5 equiv) dropwise. Caution: Exothermic reaction.

    • Note: The solution often turns yellow/orange due to the formation of the N-acylpyridinium intermediate.

  • Warm to RT and stir for 2–4 hours.

  • Monitoring: Check TLC for disappearance of 2-chlorophenol.

Step 3: Workup & Purification

  • Quench with 1M HCl (cold) to remove excess pyridine.

  • Extract organic layer with DCM (3x).

  • Wash combined organics with Sat.

    
      (removes unreacted acid) and Brine .
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization (EtOH/Hexane) is often sufficient. If oil, use Flash Column Chromatography (Hexane/EtOAc 95:5).

Protocol B: The Mild Method (Steglich)

Best For: Acid-sensitive substrates, small-scale discovery chemistry. Mechanism: DCC activates the carboxylic acid; DMAP acts as an acyl-transfer catalyst to overcome the steric barrier of the phenol.

Reagents & Stoichiometry
ComponentEquiv.Role
Benzoic Acid Derivative1.0Substrate
2-Chlorophenol1.1Nucleophile
DCC (Dicyclohexylcarbodiimide)1.2Coupling Agent (Dehydrating)
DMAP (4-Dimethylaminopyridine)0.1 - 0.2Crucial Acyl-Transfer Catalyst
DCM (Anhydrous)Solvent0.2 - 0.5 M
Step-by-Step Procedure
  • Dissolution: In a dried flask under

    
    , dissolve Benzoic Acid (1.0 equiv)  and 2-Chlorophenol (1.1 equiv)  in anhydrous DCM.
    
  • Catalyst Addition: Add DMAP (10-20 mol%) .

    • Critical: Do not omit DMAP. Without it, the hindered phenol will not compete effectively with the N-acylurea rearrangement side reaction.

  • Coupling: Cool to 0°C. Add DCC (1.2 equiv) dissolved in a small amount of DCM dropwise.

  • Reaction: Warm to RT and stir overnight (12-18 hours).

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

  • Workup:

    • Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5M HCl (removes DMAP), then Sat.

      
       , then Brine .
      
  • Purification: Concentrate and purify via Column Chromatography.

    • Note: Traces of urea are difficult to remove; multiple columns or trituration with cold ether may be required.

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureProtocol A (Acyl Chloride)Protocol B (Steglich)
Yield (Typical) High (85-98%)Moderate-Good (60-85%)
Steric Tolerance Excellent (Driven by reactive intermediate)Good (Dependent on DMAP load)
Atom Economy Moderate (Loss of

, HCl)
Poor (Loss of heavy DCU)
Purification Easy (Liquid/Liquid extraction)Difficult (Urea removal)
Acid Sensitivity Low (HCl generated)High (Neutral conditions)
Workflow Decision Tree

DecisionTree Start Start: Benzoic Acid + 2-Chlorophenol CheckAcid Is the Benzoic Acid Acid-Sensitive? Start->CheckAcid Sensitive Yes (e.g., Boc-groups, acetals present) CheckAcid->Sensitive Yes Robust No (Standard aromatics) CheckAcid->Robust No UseSteglich Use Protocol B (Steglich: DCC/DMAP) Sensitive->UseSteglich CheckScale Scale > 10g? Robust->CheckScale UseAcyl Use Protocol A (Acyl Chloride: SOCl2/Py) CheckScale->UseAcyl Yes (Cost/Purification) CheckScale->UseAcyl No (Higher Yield)

Figure 2: Decision logic for selecting the appropriate esterification protocol.

Troubleshooting Guide
  • Low Yield in Protocol B: Increase DMAP to 0.5 equiv. The steric bulk of 2-chlorophenol slows the attack on the O-acylisourea; more catalyst accelerates the transfer.

  • Stubborn Emulsions (Protocol A): If the basic wash creates an emulsion, the density of DCM/chlorophenol mixtures can be tricky. Add brine or switch to Ethyl Acetate for extraction.

  • Color Issues: 2-Chlorophenol derivatives can oxidize to colored quinones. Perform reactions under inert gas (

    
    ) and store products in the dark.
    

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids.[1][2] Angewandte Chemie International Edition.[2] Retrieved from [Link]

  • EPA. (n.d.). Ambient Water Quality Criteria for 2-chlorophenol. (Provides pKa and physical property data). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification Mechanism and Protocols. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Preparation of S-2-halophenyl-2,1-benzothiazines (Example of 2-chlorophenol reactivity). Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 2-Chlorophenyl 3-bromo-4-methylbenzoate esterification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers. It addresses the specific challenges of esterifying electron-deficient phenols (like 2-Chlorophenol) with substituted benzoic acids.

Ticket ID: #EST-2CP-3B4M Topic: Improving Yield of 2-Chlorophenyl 3-bromo-4-methylbenzoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

📋 Executive Summary

User Issue: Low yield and difficult purification in the synthesis of this compound. Root Cause Analysis:

  • Nucleophilicity: 2-Chlorophenol is a poor nucleophile compared to aliphatic alcohols due to resonance delocalization and the electron-withdrawing chlorine atom (

    
    ).
    
  • Method Mismatch: Standard Fischer esterification (acid + alcohol + acid catalyst) fails because the equilibrium is unfavorable for phenols.

  • Sterics: The ortho-chloro group on the phenol hinders nucleophilic attack.

Recommended Solution: Switch to Acyl Chloride Activation or Yamaguchi Esterification .[1] The direct condensation via acid chloride is the "Gold Standard" for this specific substrate class.

🛠️ Module 1: Method Selection Strategy

Why did my previous attempt fail?

For phenolic esters, the choice of coupling method is the primary determinant of yield.

MethodSuitability for 2-ChlorophenolVerdict
Fischer Esterification 🔴 Critical Failure Phenols are too acidic and poor nucleophiles to displace water effectively in equilibrium-driven reactions.[1]
Steglich (DCC/DMAP) 🟡 Moderate Works, but removing the urea byproduct (DCU) is difficult. Yields often stall at 60-70% for hindered phenols.[1]
Acyl Chloride (SOCl₂) 🟢 Recommended Converts the acid to a highly reactive electrophile. Irreversible reaction with base.[1] High yield.
Yamaguchi 🟢 High Performance Best for extremely sterically hindered substrates, but reagents are more expensive.[1] Use if Acyl Chloride fails.[1]
📉 Decision Logic (Visualized)

EsterificationLogic cluster_legend Yield Expectation Start Start: Select Method IsPhenol Is the Alcohol a Phenol? Start->IsPhenol Fischer Fischer Esterification (H2SO4 / Reflux) IsPhenol->Fischer No (Aliphatic) AcylCl Acyl Chloride Method (SOCl2 -> Pyridine) IsPhenol->AcylCl Yes (Standard) Yamaguchi Yamaguchi Method (2,4,6-TCBC) AcylCl->Yamaguchi If Yield < 50% (Steric Failure) Legend Red: <10% | Yellow: 50-70% | Green: >85%

Figure 1: Decision tree for selecting the optimal esterification pathway for phenolic substrates.

🧪 Module 2: The Protocol (Acyl Chloride Route)

This protocol is optimized for This compound . It uses Thionyl Chloride (


) to create the acid chloride, followed by a base-mediated coupling.
Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert 3-bromo-4-methylbenzoic acid to 3-bromo-4-methylbenzoyl chloride.[1]

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Equip with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).[1]
  • Reagents:

    • 3-Bromo-4-methylbenzoic acid (1.0 equiv)[1]

    • Thionyl Chloride (

      
      ) (3.0 equiv) - Excess serves as solvent and reagent.[1]
      
    • DMF (Catalytic, 2-3 drops) - Critical for catalyzing the Vilsmeier-Haack-like mechanism.

  • Procedure:

    • Add acid and

      
       to the flask. Add DMF.[1][2]
      
    • Reflux at 75-80°C for 2–3 hours. The solution should turn clear.

    • Evaporation: Remove excess

      
       under reduced pressure (rotary evaporator).
      
    • Azeotrope: Add dry toluene (10 mL) and evaporate again to remove trace

      
      .[1] Residual 
      
      
      
      will char the phenol in the next step.
Phase 2: Coupling (Esterification)

Objective: React the acid chloride with 2-chlorophenol.

  • Setup: Dissolve the crude acid chloride in dry Dichloromethane (DCM) or THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Reagents:

    • 2-Chlorophenol (1.05 equiv) - Slight excess ensures complete consumption of the acid chloride.

    • Triethylamine (

      
      ) (2.0 equiv) or Pyridine (2.0 equiv) - Acts as an HCl scavenger.[1]
      
    • DMAP (0.1 equiv) - Nucleophilic catalyst.[1]

  • Procedure:

    • Add the 2-chlorophenol and base (

      
      ) to the cooled acid chloride solution.
      
    • Add DMAP last.

    • Allow to warm to room temperature (RT) and stir for 6–12 hours.

    • Monitoring: Check TLC. The acid chloride spot (which hydrolyzes to acid on the plate) should disappear.

⚙️ Reaction Mechanism Workflow

ReactionPathway Acid 3-Br-4-Me-Benzoic Acid AcidCl Acid Chloride (Intermediate) Acid->AcidCl Activation SOCl2 SOCl2 / DMF SOCl2->AcidCl Product 2-Chlorophenyl 3-bromo-4-methylbenzoate AcidCl->Product Nucleophilic Acyl Substitution Phenol 2-Chlorophenol + Et3N Phenol->Product DMAP DMAP (Catalyst) DMAP->Product Accelerates

Figure 2: Step-wise chemical transformation from benzoic acid precursor to the final phenolic ester.

🔧 Module 3: Troubleshooting & FAQs

Q1: I smell phenol in my purified product. How do I remove it?

Diagnosis: 2-Chlorophenol has a distinct, penetrating odor and is difficult to remove by simple evaporation due to its high boiling point (175°C).[1] Fix: Capitalize on the acidity of the phenol (


).
  • Dissolve the crude reaction mixture in EtOAc or DCM.

  • Wash 1: 1M HCl (to remove Pyridine/TEA).

  • Wash 2 (Critical): Wash with cold 1M NaOH or 10%

    
     .
    
    • Why? This deprotonates the unreacted 2-chlorophenol into water-soluble 2-chlorophenoxide.

    • Caution: Do not let it sit in base for too long, or the ester will hydrolyze. Perform the wash quickly (1-2 mins) and separate immediately.

  • Wash 3: Brine. Dry over

    
    .[1]
    
Q2: My yield is stuck at 40%. What is happening?

Diagnosis: Likely moisture contamination or "Base Poisoning."[1]

  • Moisture: If the reagents are wet, the acid chloride hydrolyzes back to the carboxylic acid.

  • Base Poisoning: If using TEA, the triethylammonium chloride salt can precipitate and coat the reagents. Fix:

  • Ensure all glassware is flame-dried.[1]

  • Use Pyridine as the solvent (or co-solvent) instead of TEA/DCM. Pyridine is a better solvent for the salts generated.

  • Add 0.1 equiv DMAP . DMAP forms a highly reactive N-acylpyridinium intermediate that is much more susceptible to attack by the hindered phenol than the acid chloride itself [1].

Q3: Can I use DCC (Steglich) instead?

Analysis: You can, but for 2-chlorophenol, the reaction is sluggish.[1] The intermediate O-acylisourea often rearranges to the unreactive N-acylurea byproduct before the slow phenol can attack. Recommendation: If you must use coupling agents, switch to EDC·HCl (water-soluble urea byproduct) and use high loading of DMAP (0.5 equiv) to outcompete the rearrangement [2].

📊 Data & Benchmarks

ParameterStandard ConditionOptimized Condition
Coupling Agent DCC (Steglich)Thionyl Chloride (

)
Catalyst DMAP (0.05 eq)DMF (cat) + DMAP (0.1 eq)
Solvent DCMDCM or Toluene
Base TEAPyridine (or TEA)
Typical Yield 45-60%85-95%
Purification Column ChromatographyAcid/Base Extraction

📚 References

  • Yamaguchi Esterification Review : The role of DMAP and acyl chlorides in hindered ester synthesis. Frontiers in Chemistry.

  • Steglich Esterification Guide : Optimization of carbodiimide couplings. Royal Society of Chemistry.[1]

  • Phenolic Ester Synthesis : General protocols for activating benzoic acids. Organic Chemistry Portal.

  • 2-Chlorophenol Properties : Reactivity and physical data. PubChem. [1]

Sources

purification of 2-Chlorophenyl 3-bromo-4-methylbenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chlorophenyl 3-bromo-4-methylbenzoate

Executive Summary

This guide addresses the purification of This compound , an ester synthesized via condensation of 2-chlorophenol and 3-bromo-4-methylbenzoic acid.

While column chromatography is the standard purification method, this specific molecule presents a unique challenge: separating a moderately polar ester from a weakly acidic phenol (2-chlorophenol, pKa ~8.5) and a strongly acidic carboxylic acid (3-bromo-4-methylbenzoic acid, pKa ~4.0).

This document provides a self-validating workflow designed to maximize yield and purity, minimizing the common risks of hydrolysis on silica and co-elution.

Part 1: Pre-Purification Diagnostics (The "Go/No-Go" Phase)

Before packing a column, you must validate your separation method. Blindly running a column on this substrate often leads to "mixed fractions" or product decomposition.

Q: How do I determine if my ester is stable on silica gel?

A: Perform a 2D-TLC Stability Test. Silica gel is slightly acidic (pH ~5-6). Benzoate esters are generally stable, but the presence of electron-withdrawing groups (chlorine/bromine) can sensitize the ester bond to hydrolysis.

Protocol:

  • Spot your crude mixture on the bottom-left corner of a square TLC plate.

  • Run the plate in 10% EtOAc/Hexane.

  • Dry the plate, rotate it 90° counter-clockwise.

  • Run the plate again in the same solvent system.[1]

  • Interpretation: All stable compounds will align on a perfect diagonal (

    
    ). If you see off-diagonal spots, your ester is decomposing on the silica.
    
    • Corrective Action: If decomposition occurs, add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica, or switch to neutral alumina.

Q: My TLC shows the ester and the phenol running very close together. How do I separate them?

A: Optimize the solvent selectivity, not just polarity. 2-chlorophenol is capable of hydrogen bonding, whereas your ester is not.

  • Standard System: Hexane/Ethyl Acetate (EtOAc) relies heavily on dipole interactions.

  • Optimized System: Hexane/Toluene or Hexane/Dichloromethane (DCM). Toluene interacts via

    
     stacking with the aromatic rings, often pulling the chlorophenol away from the ester more effectively than EtOAc.
    

Target Rf Values:

Compound Approx. Rf (10% EtOAc/Hex) Behavior on Silica
Target Ester 0.50 - 0.60 Moves freely; least polar.
2-Chlorophenol 0.35 - 0.45 Trails ester; H-bonding slows it down.

| Benzoic Acid | 0.05 - 0.10 | Streaks heavily; sticks to baseline. |

Part 2: The Purification Protocol

Step 1: Chemical "Pre-Purification" (Crucial)

Do not rely on the column to remove the unreacted carboxylic acid.[2] It will streak and contaminate your ester fractions.

  • Dissolve crude oil in EtOAc.

  • Wash 2x with saturated NaHCO₃ . This converts the 3-bromo-4-methylbenzoic acid into its water-soluble sodium salt.

  • Wash 1x with 1M NaOH (Rapid wash). This removes the unreacted 2-chlorophenol (phenoxide formation). Note: Do this quickly and with cold solutions to avoid hydrolyzing your product.

  • Dry organic layer over MgSO₄.

Step 2: Column Packing & Loading
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading Method: Dry Loading is mandatory.

    • Dissolve sample in minimum DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder.

    • Why? Liquid loading with DCM or EtOAc creates a "solvent plug" that broadens bands, causing the closely eluting phenol impurity to merge with your ester.

Step 3: Gradient Elution Strategy

Run a gradient to sharpen the peaks.

  • 0 - 5 min: 100% Hexane (Flushes non-polar grease/impurities).

  • 5 - 15 min: 0%

    
     5% EtOAc/Hexane.
    
  • 15 - 30 min: Hold at 5% EtOAc (Elute the Ester).

  • 30+ min: Flush with 20% EtOAc (Remove any remaining polar impurities).

Part 3: Troubleshooting & FAQs

Q: I see a "ghost peak" that keeps eluting in every fraction. What is it?

A: It is likely the 2-chlorophenol slowly leaching off the column. Phenols can "tail" significantly on silica.

  • Fix: If you skipped the NaOH wash in Step 1, you must restart or accept the loss. If you are already running the column, switch the solvent to DCM/Hexane (1:1) . DCM is better at solubilizing the phenol and tightening the band than Hexane/EtOAc.

Q: My product crystallized inside the column or the tip. What now?

A: This is "Solvent Trapping." Your ester is likely a solid with high solubility in DCM/EtOAc but low solubility in Hexane. As the Hexane-rich mobile phase hits the concentrated sample band, the product crashes out.

  • Fix: Immediately switch to a higher polarity (e.g., 10% EtOAc) to redissolve the plug. For future runs, reduce the loading factor (use more silica) or ensure the initial mobile phase has at least 1-2% DCM to maintain solubility.

Q: The NMR of my purified ester shows a broad singlet at ~5-6 ppm. Is this a byproduct?

A: This is likely Dichloromethane (DCM) trapped in the crystal lattice. Benzoate esters crystallize well and often trap chlorinated solvents.

  • Fix: Dry the solid under high vacuum (>0.1 mbar) at 40°C for 12 hours. If it persists, recrystallize from hot Ethanol or Hexane to displace the DCM.

Part 4: Visualization & Logic Flows

Workflow 1: Purification Decision Matrix

This diagram guides you through the critical decision-making process before and during purification.

PurificationLogic Start Crude Reaction Mixture TLC_Check 1. Run TLC (Hex/EtOAc) Start->TLC_Check Acid_Wash 2. Wash w/ NaHCO3 (Remove Acid) TLC_Check->Acid_Wash Remove Benzoic Acid Phenol_Check Is Phenol Present? (TLC) Acid_Wash->Phenol_Check Base_Wash 3. Wash w/ Cold 1M NaOH Phenol_Check->Base_Wash Yes (Rf ~0.4) Stability_Test 4. 2D TLC Stability Test Phenol_Check->Stability_Test No Base_Wash->Stability_Test Column_Type Select Stationary Phase Stability_Test->Column_Type Stable (Diagonal Spots) Neutral_Silica Add 1% Et3N to Mobile Phase Stability_Test->Neutral_Silica Unstable (Off-Diagonal) Std_Silica Run Column: Gradient 0-10% EtOAc Column_Type->Std_Silica Standard Silica Gel 60

Caption: Decision matrix for pre-column workup and stationary phase selection to prevent co-elution and hydrolysis.

Workflow 2: Elution Profile & Component Separation

This diagram visualizes the expected separation on the column.[3]

ElutionOrder Injector Injection (Dry Load) Ester Target Ester (Rf 0.55) Elutes First Injector->Ester Non-Polar Interaction Phenol Impurity: 2-Cl-Phenol (Rf 0.40) Elutes Second Ester->Phenol Separation Gap (ΔRf > 0.1) Acid Impurity: Benzoic Acid (Rf 0.05) Stays at Top Phenol->Acid Strong Adsorption

Caption: Theoretical elution order on Silica Gel 60 using Hexane/Ethyl Acetate gradient.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.

  • Teledyne ISCO. (2023). "Flash Chromatography Guide: Theory and Practice." Teledyne ISCO Technical Resources.

  • Reich, H. J. (2023). "Chromatography Tips and Tricks." University of Wisconsin-Madison Chemistry (Not Voodoo).

  • Li, J.; et al. (2013). "HPLC Determination of Chlorophenols...". Asian Journal of Chemistry. (Demonstrates phenolic acidity/separation principles).

Sources

Technical Support Guide: Solubility & Handling of 2-Chlorophenyl 3-bromo-4-methylbenzoate in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Challenge: You are encountering solubility difficulties with 2-Chlorophenyl 3-bromo-4-methylbenzoate in Ethanol . This is a predictable thermodynamic hurdle governed by the mismatch between the solute's high lipophilicity and the solvent's polarity.

Molecular Analysis:

  • Solute: A highly lipophilic diaryl ester. The presence of heavy halogens (Bromine on the acid ring, Chlorine on the phenol ring) significantly increases the partition coefficient (LogP) and crystal lattice energy.

  • Solvent: Ethanol (Polar protic, Dielectric constant

    
    ).
    
  • The Conflict: Ethanol is a hydrogen-bond donor. Your target molecule lacks strong H-bond acceptors and is dominated by hydrophobic aromatic interactions (

    
     stacking). Consequently, ethanol acts as an anti-solvent  at room temperature.
    

Critical Warning - Chemical Stability: Unlike simple alkyl esters, phenyl esters are activated electrophiles . The 2-chlorophenoxide group is a viable leaving group. Prolonged heating in ethanol (a nucleophile) risks transesterification , converting your product into Ethyl 3-bromo-4-methylbenzoate and releasing 2-chlorophenol.

Diagnostic Workflow

Use this decision tree to identify the specific nature of your solubility failure.

Solubility_Workflow Start Start: Identify the Symptom Issue_RT Solids remain undissolved at RT Start->Issue_RT Insoluble Issue_Oil Compound 'Oils Out' (Liquid droplets form) Start->Issue_Oil Phase Separation Issue_Purity New impurities appear after heating Start->Issue_Purity Degradation Action_Cosolvent PROTOCOL A: Switch to Co-Solvent System (DCM/EtOH or THF/EtOH) Issue_RT->Action_Cosolvent Thermodynamic Mismatch Action_Seeding PROTOCOL B: Controlled Seeding & Slow Cooling Issue_Oil->Action_Seeding Metastable Zone Issue Action_Stability CRITICAL ALERT: Transesterification Risk. Check LCMS/TLC immediately. Issue_Purity->Action_Stability Nucleophilic Attack

Figure 1: Diagnostic logic for troubleshooting solubility and stability issues.

Technical Troubleshooting (Q&A)

Issue 1: "The solid simply won't dissolve at Room Temperature."

The Science: This is a classic "Like Dissolves Like" failure. Your molecule is essentially a "brick" of hydrophobicity. Ethanol is too polar to overcome the crystal lattice energy of the halogenated benzoate without thermal assistance.

Corrective Action:

  • For Stock Solutions: Do not use pure ethanol. Use a primary carrier solvent like Dichloromethane (DCM) , Tetrahydrofuran (THF) , or DMSO . You can then dilute with ethanol if necessary, but keep the organic carrier >20% v/v.

  • For Recrystallization: You must heat the ethanol to near reflux (78°C) to achieve saturation. If it remains insoluble at reflux, you need a more lipophilic co-solvent (see Protocol A).

Issue 2: "The compound formed an oil at the bottom instead of crystals."

The Science: This is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] It occurs when the melting point of the solvated solute drops below the boiling point of the solvent mixture. The system finds it energetically more favorable to separate into a solute-rich liquid phase (the oil) rather than organize into a crystal lattice.[2]

Corrective Action:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add a Seed Crystal: This provides a template for the lattice, bypassing the high energy barrier of nucleation.

  • Slow Down: Rapid cooling traps impurities and promotes oiling. Wrap the flask in foil/cotton to cool slowly.

  • Agitation: Vigorous stirring can sometimes break the oil droplets and induce crystallization, but seeding is superior.

Issue 3: "I see a new spot on TLC or a new peak on HPLC after heating."

The Science: You have likely triggered ethanolysis .

  • Reaction: this compound + Ethanol

    
     Ethyl 3-bromo-4-methylbenzoate + 2-Chlorophenol.
    
  • Mechanism: The 2-chlorophenoxide is a stabilized leaving group (due to the electron-withdrawing Cl atom). Ethanol acts as a nucleophile attacking the carbonyl carbon.

Corrective Action:

  • Stop Heating.

  • Switch Solvents: If you need high heat for recrystallization, switch to a non-nucleophilic solvent like Toluene , Heptane/Ethyl Acetate , or Acetonitrile .

  • Check pH: Ensure the solution is neutral. Even trace acid or base will catalyze this transesterification rapidly.

Optimization Protocols

Protocol A: The "Solvent Swap" (For Recrystallization)

Use this if pure ethanol fails to dissolve the solid even at reflux.

  • Dissolution: Place 1.0 g of the solid in a flask. Add the minimum amount of DCM or Acetone required to dissolve it at Room Temperature (e.g., 2-5 mL).

  • Heating: Warm the solution slightly (40°C).

  • Titration: Slowly add hot Ethanol (the anti-solvent) dropwise while stirring.

  • The Cloud Point: Continue adding Ethanol until a persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of the primary solvent (DCM/Acetone) to clear the solution.

  • Crystallization: Allow to cool slowly to RT, then to 4°C.

Protocol B: Solubility Data & Solvent Selection

Reference this table to select a better solvent system.

SolventPolarity (Dielectric

)
Solubility PredictionRisk Factor
Ethanol 24.5Poor (RT) / Moderate (Hot)High (Transesterification)
Methanol 33.0Very Poor High (Transesterification)
DCM 8.9Excellent Low (Boils at 40°C)
Ethyl Acetate 6.0Good Low (Stable ester)
Toluene 2.4Moderate/Good Low (Best for recrystallization)
Acetonitrile 37.5Poor (RT) / Good (Hot)Low (Non-nucleophilic)

References

  • PubChem. Methyl 4-[(2-chlorophenyl)methyl]benzoate (Compound Summary). National Library of Medicine. [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. [Link][3]

  • Master Organic Chemistry. Transesterification: Mechanism and Conditions. [Link]

  • Royal Society of Chemistry (RSC). Transesterification mediated by metal oxides under neutral conditions. (Demonstrates reactivity of benzoate esters). [Link]

Sources

Technical Support: Halogenated Benzoate Ester Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis in Halogenated Benzoate Esters

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Diagnostic Hub: The Triage

Start here if you are currently experiencing yield loss or degradation.

Symptoms:

  • Yield Loss: Crude mass is significantly lower than theoretical after aqueous workup.

  • Appearance of Acid: LC-MS or NMR (

    
    H) shows a new peak corresponding to the benzoic acid parent (often shifting downfield in NMR due to loss of the alkyl group).
    
  • Transesterification: Unexpected ethyl/methyl ester peaks appearing when using alcoholic solvents.

Immediate Action Plan:

SymptomLikely CauseImmediate Fix
Product vanished after NaOH wash Alkaline Hydrolysis STOP. Do not use NaOH/KOH. Switch to cold 5%

or pH 6-7 Phosphate Buffer.
Degradation in Autosampler Solvent/pH Incompatibility Remove water/methanol from LC vials. Switch to Acetonitrile (ACN). Keep tray at 4°C.
Unexpected Methyl Ester Transesterification Avoid MeOH in workup/quenching. Use

or the alcohol matching your ester.

The Mechanism: Why Halogens Destabilize Esters

To prevent hydrolysis, you must understand the Electronic Activation driving it. Benzoate esters are generally stable, but halogen substituents (F, Cl, Br, I) fundamentally alter the reactivity of the carbonyl carbon.

The Hammett Effect

The rate of alkaline hydrolysis for benzoate esters follows the Hammett Equation :


[1]
  • 
     (Reaction Constant):  For alkaline hydrolysis of benzoates, 
    
    
    
    .[2] A positive
    
    
    means the reaction is accelerated by electron-withdrawing groups (EWGs).[3]
  • 
     (Substituent Constant):  Halogens have positive 
    
    
    
    values (e.g.,
    
    
    ).

The Chemical Consequence: Halogens withdraw electron density from the benzene ring (Inductive Effect,


). This deficiency is transmitted to the carbonyl carbon, making it highly electrophilic  (

).
  • Nucleophilic Attack: The carbonyl becomes a "magnet" for nucleophiles like hydroxide (

    
    ).
    
  • Transition State: The EWG stabilizes the negatively charged tetrahedral intermediate, lowering the activation energy for hydrolysis.

Visualizing the Electronic Hazard:

HammettEffect cluster_0 Standard Benzoate cluster_1 Halogenated Benzoate (High Risk) Benz Phenyl Ring (Neutral) Carb C=O Carbonyl (Moderate Electrophile) Benz->Carb Normal Resonance Halo Halogen (F, Cl, Br) (Electron Withdrawing) Ring Phenyl Ring (Electron Deficient) Halo->Ring Inductive Pull (-I) CarbActive C=O Carbonyl (SUPER Electrophile) Ring->CarbActive e- Density Drain Hydrolysis Rapid Hydrolysis (k > k0) CarbActive->Hydrolysis Attracts OH-

Figure 1: Comparison of electronic density. Halogens increase the electrophilicity of the carbonyl carbon, significantly accelerating nucleophilic attack by bases.

Troubleshooting Scenarios (Q&A)

Scenario A: The "Disappearing Product" During Extraction

User Question: "I synthesized 2,4-dichlorobenzoate. The reaction looked complete by TLC, but after washing with 1N NaOH to remove excess acid, my yield was only 20%. Where did it go?"

Technical Diagnosis: You performed an in situ saponification. 2,4-dichlorobenzoate is electronically activated. 1N NaOH (pH ~14) is too aggressive. The hydroxide ion attacked your ester faster than it neutralized the acid impurity.

Corrective Protocol:

  • Avoid Strong Bases: Never use NaOH or KOH for halogenated esters.

  • Use "Salting Out" Buffers:

    • Option 1 (Mild): Saturated

      
       (pH ~8.5). Even this can be risky for highly fluorinated esters (e.g., pentafluorophenyl esters).
      
    • Option 2 (Safest): 0.5 M Phosphate Buffer (pH 6.0–7.0). This neutralizes strong mineral acids without generating a high concentration of nucleophilic hydroxide.

  • Temperature Control: Perform all washes at 0°C (Ice Bath) . Reaction rates drop ~50% for every 10°C decrease.

Scenario B: The "Ghost Methyl Ester"

User Question: "I am making an isopropyl ester. I quenched the reaction with Methanol and now I see a methyl ester impurity in my LC-MS."

Technical Diagnosis: Transesterification.[4][5] Benzoate esters undergo alkoxy exchange in the presence of alcohols, catalyzed by trace acid or base. Since methanol is small and nucleophilic, it readily displaces the isopropyl group.

Corrective Protocol:

  • Quench Correctly: Do not quench with an alcohol different from your ester group. Use water or the specific alcohol matching your ester (Isopropanol in this case).

  • Solvent Selection: If you must use an alcohol solvent, it must match the ester alkyl group (e.g., use EtOH for ethyl esters).

Standard Operating Procedures (SOPs)

Protocol 1: "Safe-Workup" for Labile Halogenated Esters

Use this workflow for any benzoate with F, Cl, or Br substituents, especially at ortho/para positions.

Materials:

  • Ice bath

  • Saturated NaCl (Brine)[6]

  • Phosphate Buffer (pH 7) OR Saturated

    
    
    
  • Extraction Solvent (EtOAc or DCM)

Step-by-Step:

  • Cool Down: Place the reaction vessel in an ice bath (0°C) before quenching.

  • Dilute: Add the organic extraction solvent before adding any aqueous phase.

  • The "Flash Wash":

    • Add cold buffer/bicarbonate.

    • Shake vigorously for only 15–20 seconds. (Do not let layers sit).

    • Immediately drain the organic layer.

  • Brine Lock: Immediately wash the organic layer with saturated brine .

    • Why? This removes residual water and "salts out" the organic product, pushing it back into the organic phase.

  • Dry: Use anhydrous

    
     (Sodium Sulfate).[6] Avoid 
    
    
    
    as a drying agent as it is basic.
Protocol 2: Rapid Stability Screen (LC-MS)

Validate stability before starting a large-scale batch.

  • Prepare a 1 mg/mL stock of your ester in Acetonitrile (ACN).

  • Test A (Acidic): Mix 100 µL stock + 900 µL 0.1% Formic Acid in Water.

  • Test B (Basic): Mix 100 µL stock + 900 µL 10mM Ammonium Bicarbonate (pH ~8).

  • Incubate: 1 hour at Room Temp.

  • Analyze: Inject on LC-MS.

    • Result: If Test B shows >5% acid formation, mark compound as "Base Labile." Use Protocol 1 exclusively.

Decision Logic for Workup

Use this flow to determine the safe handling of your specific ester.

WorkupLogic Start Start: Halogenated Benzoate Workup CheckSub Check Substituents Start->CheckSub IsHighlyActivated Highly Activated? (e.g., Pentafluoro, 2,4-Dinitro, 2,6-Dichloro) CheckSub->IsHighlyActivated BufferWash USE: Phosphate Buffer (pH 6-7) Temperature: 0°C Time: <30 sec contact IsHighlyActivated->BufferWash YES BicarbWash USE: Cold Sat. NaHCO3 Temperature: 0°C Time: <1 min contact IsHighlyActivated->BicarbWash NO YesActive YES NoActive NO (Mono-halogenated) Brine Step 2: Saturated Brine Wash (Crucial for Salting Out) BufferWash->Brine BicarbWash->Brine Dry Dry over Na2SO4 Evaporate < 40°C Brine->Dry

Figure 2: Decision tree for selecting aqueous wash conditions based on ester reactivity.

References

  • Hammett Equation & Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
    • Source:

  • Workup & Hydrolysis Prevention

    • BenchChem Technical Guides. (2024).
    • Source:

  • Transesterification Mechanisms

    • Master Organic Chemistry. (2022).[4][7] Transesterification: Mechanism and Conditions.

    • Source:

  • Ester Stability Data

    • National Institutes of Health (NIH). (2022).[4][7] Comparative chemical and biological hydrolytic stability of homologous esters.

    • Source:

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-Methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical support hub for the 3-bromo-4-methylbenzoic acid scaffold. This intermediate presents a classic "ortho-effect" challenge in medicinal chemistry: the C3-bromine is sterically crowded by the C4-methyl group, while the C1-carboxylic acid offers a distinct, orthogonal handle. The protocols below are designed to navigate these sterics and solubilities, moving beyond "textbook" conditions to field-proven, high-yield methodologies.

Module 1: The Bromine Handle (Suzuki-Miyaura Coupling)

The Challenge: The primary failure mode in coupling at the C3 position is incomplete oxidative addition . The ortho-methyl group at C4 creates significant steric bulk, preventing standard catalysts (like Pd(PPh₃)₄) from effectively engaging the C-Br bond.

Optimized Protocol: Sterically Demanding Cross-Coupling

Objective: High-yield coupling of aryl boronic acids to the C3-position without debromination or homocoupling side reactions.

Recommended System:

  • Catalyst: XPhos Pd G2 (2nd Generation Precatalyst) or Pd(OAc)₂ + SPhos (1:2 ratio).

    • Why? Dialkylbiaryl phosphine ligands (Buchwald ligands) are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), specifically designed for ortho-substituted substrates.

  • Base: K₃PO₄ (3.0 equiv).

    • Why? Stronger bases like hydroxides can cause protodeboronation of the boronic acid partner. Phosphate offers the ideal pKa balance.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

    • Why? The water cosolvent is critical for dissolving the inorganic base and activating the boronate species.

Step-by-Step Methodology:

  • Charge: In a reaction vial, add 3-bromo-4-methylbenzoic acid (or its ester) (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv / 2 mol%).

  • Inertion: Seal the vial and purge with N₂/Ar for 5 minutes. Oxygen is the enemy of active Pd(0).

  • Solvent: Inject degassed Dioxane/Water mixture (concentration 0.2 M).

  • Reaction: Heat to 80–100 °C for 2–4 hours.

  • Workup: Acidify carefully to pH 3 (if using free acid) to precipitate the product, or standard EtOAc extraction for esters.

Visualizing the Steric Bottleneck

SuzukiCycle cluster_steric Critical Failure Point PreCat Precatalyst (XPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + 3-Br-4-Me-Benzoate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Ortho-Methyl Crowding Here RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: The catalytic cycle highlights Oxidative Addition as the critical step hindered by the C4-methyl group, requiring electron-rich bulky ligands (L) to overcome the energy barrier.

Module 2: The Acid Handle (Amidation & Esterification)

The Challenge: The electron-withdrawing bromine at C3 increases the acidity of the carboxylic acid but also deactivates the ring slightly towards electrophilic attack. The main issue users encounter is solubility and "dirty" coupling when using carbodiimides (DCC).

Troubleshooting Guide: Amide Coupling
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of the zwitterionic acid intermediate.Switch solvent to DMF or DMAc . Avoid DCM/Ether.
Insoluble Precipitate Formation of DCU urea (if using DCC).STOP using DCC. Switch to EDC/HCl (water soluble urea) or HATU.
Epimerization Not applicable (achiral), but over-activation can lead to side products.Use T3P (Propylphosphonic anhydride) for milder, cleaner activation if HATU fails.
Sticky/Oily Product Residual DIPEA/DMF.Perform an aqueous wash with 10% LiCl (removes DMF) followed by 1M HCl wash.
Protocol: Acid Chloride Activation (The Robust Method)

For difficult amines (anilines) or scale-up where HATU is too expensive.

  • Suspend 3-bromo-4-methylbenzoic acid (1.0 equiv) in anhydrous DCM (or Toluene).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C.

  • Catalyze with 1 drop of DMF . Bubbling indicates active Vilsmeier-Haack intermediate formation.

  • Stir at room temperature for 2 hours until clear (acid chloride formed).

  • Concentrate to remove excess oxalyl chloride (critical to avoid side reactions).

  • Redissolve in DCM and add the Amine (1.1 equiv) + Et₃N (2.0 equiv).

Module 3: The Methyl Handle (Benzylic Functionalization)

The Challenge: Functionalizing the C4-methyl group transforms the molecule into a benzylic electrophile. The risk here is ring bromination (electrophilic substitution) vs. benzylic bromination (radical substitution).

FAQ: Benzylic Bromination

Q: Can I brominate the methyl group without protecting the acid? A: Yes, but it is risky. The free acid can interfere with radical propagators. Recommendation: Convert to the Methyl Ester first.

Q: How do I ensure reaction at the methyl group and not the ring? A: You must control the mechanism.

  • Ring Bromination: Occurs with Br₂/FeBr₃ (Lewis Acid pathway). Avoid.

  • Benzylic Bromination: Occurs with NBS/AIBN (Radical pathway).[1][2] Use.

Protocol: Radical Bromination (Wohl-Ziegler)

  • Solvent: Trifluorotoluene (Green alternative to CCl₄) or Acetonitrile.

  • Reagents: Methyl 3-bromo-4-methylbenzoate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv).

  • Conditions: Reflux (80 °C) for 4–6 hours. Light irradiation can substitute for AIBN.

  • Purification: Filter off succinimide byproduct. The filtrate contains the benzylic bromide.

References

  • Suzuki Coupling of Sterically Hindered Substrates

    • Title: "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids."
    • Source: Royal Society of Chemistry (Org. Biomol. Chem.)
    • URL: [Link]

  • Buchwald Ligand Efficacy

    • Title: "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls."
    • Source: American Chemical Society (Org. Lett.)
    • URL: [Link]

  • Amide Coupling Optimization

    • Title: "Process optimization for acid-amine coupling: a c
    • Source: Current Chemistry Letters
    • URL: [Link]

  • Benzylic Bromination Mechanics

    • Title: "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry."
    • Source: Master Organic Chemistry
    • URL: [Link]

Sources

troubleshooting low purity in benzoate ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for benzoate ester synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high purity for their ester products. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose issues and implement robust solutions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in a Fischer esterification of benzoic acid?

The primary reason for low yields is the reversible nature of the reaction.[1][2] The esterification of a carboxylic acid with an alcohol produces an ester and water. This reaction exists in equilibrium. If the water is not removed, it can hydrolyze the ester product back into the starting materials, thus lowering the final yield.[3] To achieve high conversion, the equilibrium must be shifted toward the products.

Q2: How much excess alcohol is typically needed?

Using a large excess of the alcohol is a common strategy to drive the reaction forward, based on Le Chatelier's principle.[4][5] While a 1:1 molar ratio might only yield about 67% of the ester at equilibrium, a four-fold molar excess of the alcohol can increase the theoretical yield to approximately 95%.[2] In many lab-scale preparations, the alcohol (especially simple ones like methanol or ethanol) is used as the solvent to maximize this effect.[6]

Q3: Can I use any strong acid as a catalyst?

While many strong Brønsted acids can catalyze the reaction, the most common and effective are concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or certain metal complexes, are also used as they can be easily filtered out, simplifying the work-up process.[7][8]

Q4: My starting benzoic acid is not very pure. Does this matter?

Absolutely. The purity of your starting materials directly impacts the purity of your final product. Impurities in the initial benzoic acid can lead to the formation of unwanted byproducts. It is often necessary to purify crude benzoic acid, for example by recrystallization or distillation, before its use in synthesis to achieve a high-purity final product.[9][10]

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems encountered during the synthesis and purification of benzoate esters.

Issue 1: My crude product is contaminated with a significant amount of unreacted benzoic acid.

Q: Analysis of my reaction mixture (TLC, NMR) shows a large amount of my starting benzoic acid remains, even after a long reaction time. What went wrong?

A: This is a classic equilibrium problem. The reaction has either not proceeded far enough to the right, or the work-up procedure was insufficient to remove the unreacted acid.

Causality & Solution:

  • Inefficient Water Removal: The presence of water, a reaction byproduct, shifts the equilibrium back towards the starting materials.[4]

    • Solution: If your alcohol forms an azeotrope with water, use a Dean-Stark apparatus to continuously remove water as it forms.[11] For lower boiling point alcohols where a Dean-Stark trap is less effective, consider adding a dehydrating agent like molecular sieves to the reaction mixture.[12]

  • Insufficient Alcohol: The molar ratio of alcohol to carboxylic acid was too low to effectively shift the equilibrium.

    • Solution: Increase the excess of the alcohol. If practical, use the alcohol as the reaction solvent. A 10-fold excess can push yields towards 97%.[1]

  • Ineffective Post-Reaction Wash: Unreacted benzoic acid is acidic and must be removed from the organic product.

    • Solution: During the aqueous work-up, wash the organic layer containing your ester with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.[13][14] This deprotonates the unreacted benzoic acid, forming sodium benzoate, which is highly soluble in the aqueous layer and can be easily separated. You can later re-acidify this aqueous layer to recover the unreacted benzoic acid if desired.[13]

Issue 2: My final product is contaminated with byproducts.

Q: My purified product shows extra peaks in the GC/MS or NMR that don't correspond to the starting materials or the desired ester. What are they?

A: Unwanted side reactions can occur, especially under harsh conditions (e.g., high temperatures).

Causality & Solution:

  • Ether Formation: When using certain alcohols, particularly benzyl alcohol, a common side reaction is the acid-catalyzed self-condensation of the alcohol to form an ether (e.g., dibenzyl ether).[15] This byproduct often has a boiling point close to the product ester, making it difficult to separate by distillation.

    • Solution: Optimize the reaction temperature and catalyst concentration. Use just enough heat to ensure a reasonable reaction rate without promoting side reactions. Consider using a milder catalyst.

  • Reactions with Impurities: Impurities in the starting materials or solvent can lead to unexpected byproducts.

    • Solution: Ensure all reagents and solvents are of high purity. As mentioned, purifying the benzoic acid beforehand is a critical step.[10] Check that your alcohol is free of aldehydes, as these can participate in side reactions.[16]

Table 1: Common Acid Catalysts for Fischer Esterification
CatalystTypeTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Homogeneous, Liquid1-5 mol%Inexpensive, highly effective.[1]Corrosive, difficult to remove, can cause charring at high temperatures.[8]
p-Toluenesulfonic Acid (PTSA)Homogeneous, Solid1-5 mol%Solid, easier to handle than H₂SO₄, effective.Must be removed during work-up.
Amberlyst-15Heterogeneous, SolidBy weightEasily removed by filtration, reusable, simplifies purification.[7]May have lower activity than homogeneous catalysts.
Zirconocene TriflateHomogeneous, Metal-based1-2 mol%Can be highly active and moisture-tolerant.[15][17]More expensive, potential for metal contamination.

Key Experimental Protocols

Protocol 1: General Fischer Esterification of Benzoic Acid with Methanol

This protocol details the synthesis of methyl benzoate.

  • Setup: To a 100 mL round-bottom flask, add 8.0 g of pure benzoic acid and 25 mL of methanol.[2]

  • Catalyst Addition: While swirling the flask, carefully add 3.0 mL of concentrated sulfuric acid.

  • Reflux: Add a couple of boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Let the reaction reflux for 30-60 minutes.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzoic acid spot has mostly disappeared.

Protocol 2: Aqueous Work-up and Purification

This protocol describes the purification of the crude ester from Protocol 1.

  • Quenching: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 75 mL of water.[2]

  • Extraction: Add 50 mL of an organic solvent like dichloromethane or diethyl ether to the separatory funnel to extract the methyl benzoate. Stopper the funnel, invert, and vent frequently to release any pressure. Shake well and allow the layers to separate.

  • Acid Removal: Drain the bottom organic layer. Wash this organic layer with 25 mL of water, followed by two separate 25 mL portions of 0.6 M sodium bicarbonate solution to remove all acidic components.[13] Caution: CO₂ gas will be evolved; vent the funnel often.[2]

  • Final Wash & Drying: Wash the organic layer one final time with 25 mL of saturated sodium chloride (brine) solution to aid in removing dissolved water. Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent by gravity filtration. Remove the solvent using a rotary evaporator.

  • Final Purification: The resulting crude ester can be further purified by simple distillation to yield pure methyl benzoate.[13]

Mechanistic Insights & Visualizations

Understanding the reaction mechanism is crucial for effective troubleshooting. The Fischer esterification proceeds via a series of equilibrium steps involving nucleophilic acyl substitution.

Fischer Esterification Mechanism

FischerEsterification cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Deprotonation A Carboxylic Acid (Benzoic Acid) B Protonated Carbonyl (More Electrophilic) A->B H⁺ (from catalyst) C Tetrahedral Intermediate B->C + R'OH (Alcohol) D Protonated Intermediate C->D H⁺ transfer E Protonated Ester D->E - H₂O (Good Leaving Group) F Final Ester (Benzoate Ester) E->F - H⁺ (catalyst regenerated) Troubleshooting Start Low Purity Confirmed (GC, NMR, TLC) CheckAcid High Unreacted Benzoic Acid? Start->CheckAcid CheckByproduct Unknown Byproducts Present? Start->CheckByproduct CheckWater Incomplete Reaction? CheckAcid->CheckWater Cause CheckWash Ineffective Work-up? CheckAcid->CheckWash Cause CheckTemp Reaction Temp Too High? CheckByproduct->CheckTemp Cause CheckPurity Impure Starting Materials? CheckByproduct->CheckPurity Cause Sol_Equilibrium Action: Shift Equilibrium - Increase excess of alcohol - Remove H₂O (Dean-Stark) - Increase reaction time CheckWater->Sol_Equilibrium Sol_Wash Action: Improve Purification - Wash with NaHCO₃ solution - Check pH of aqueous layer CheckWash->Sol_Wash Sol_Temp Action: Optimize Conditions - Lower reaction temperature - Use milder catalyst CheckTemp->Sol_Temp Sol_Purity Action: Verify Reagents - Recrystallize Benzoic Acid - Use fresh/pure alcohol CheckPurity->Sol_Purity

Caption: A logical workflow for troubleshooting low purity issues.

References

  • Martins, P. F., et al. (2021). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. Available at: [Link]

  • IISTE.org. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. Available at: [Link]

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. DiVA. Available at: [Link]

  • Sciencemadness.org. (2012). Catalysts for Fischer Esterification. Available at: [Link]

  • Google Patents. (2001). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Unknown. (n.d.). Lab5 procedure esterification. Available at: [Link]

  • Qin, T., et al. (2018). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. Available at: [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Available at: [Link]

  • Unknown. (n.d.). Handout Esterification and Acetalization. Available at: [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Available at: [Link]

  • Walsh Medical Media. (2017). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Available at: [Link]

  • RSC Publishing. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Available at: [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Available at: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • Google Patents. (2015). EP2952237A1 - Method for purification of benzoic acid.
  • ResearchGate. (n.d.). The effect of water on the esterification reaction. Available at: [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester? Available at: [Link]

  • Google Patents. (2012). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • Organic Syntheses. (1922). Benzyl Benzoate. Available at: [Link]

  • Studylib. (2002). Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

Sources

removing unreacted 2-chlorophenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the persistent challenge of removing unreacted 2-chlorophenol (2-CP) from reaction mixtures. 2-CP is notorious in organic synthesis for its "stickiness"—its ability to co-elute with products, its potent odor, and its resistance to standard bicarbonate washes due to its specific pKa and lipophilicity.[1][2]

Introduction: The Chemistry of the Problem
  • The Trap: Many researchers assume a standard saturated sodium bicarbonate (

    
    ) wash will remove phenolic impurities.[2]
    
  • The Reality: 2-Chlorophenol has a pKa of 8.52 .[2] Saturated

    
     has a pH of ~8.[2]3. At this pH, 2-CP exists in an equilibrium between its neutral (organic-soluble) and ionized (water-soluble) forms.[1][2] Because 2-CP is highly lipophilic (Log Kow ~2.15), the equilibrium heavily favors the organic phase, leaving the impurity behind in your product.[1]
    
  • The Solution: You must shift the pH to at least 10.5 (2 units above the pKa) to drive >99% ionization, or utilize physical separation methods that exploit its volatility.[1]

Module 1: Liquid-Liquid Extraction (The "Double-Wash" Protocol)

Best For: Neutral products (ethers, esters, amides) stable to base.[1][3]

User Question:

"I washed my reaction mixture three times with saturated bicarbonate, but the NMR still shows aromatic signals at 6.8–7.3 ppm and the smell is overpowering. What went wrong?"

Troubleshooting Protocol:

You are experiencing pKa mismatch . You need a stronger base to quantitatively deprotonate the phenol.

Step-by-Step Workflow:

  • Dilution: Dilute your reaction mixture with a non-polar solvent (Diethyl Ether or TBME are superior to DCM here, as they separate better from basic water).[2][3]

  • The High-pH Wash: Wash the organic phase twice with 1M NaOH (pH ~14).[2]

    • Mechanism:[3][4] At pH 14, 2-CP is fully converted to sodium 2-chlorophenolate, which is insoluble in ether.[1][2][3]

  • The "Scrub" Wash: Wash the organic layer once with Brine (Saturated NaCl) to break any emulsions formed by the phenolate salts.

  • Acidification Check (Validation): To confirm removal, take the combined aqueous basic washes and acidify a small aliquot with HCl.[2][3] If it turns cloudy or smells strongly of 2-CP, you have successfully pulled the impurity into the water.[1]

DOT Diagram: Extraction Logic

ExtractionLogic Start Crude Mixture (Product + 2-CP) Decision Is Product Base Sensitive? Start->Decision BaseWash Add 1M NaOH (pH 14) Decision->BaseWash No (Stable) AltMethod Go to Module 3 (Resins/Distillation) Decision->AltMethod Yes (Unstable) PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Product Only) PhaseSep->OrgLayer Lipophilic AqLayer Aqueous Layer (Na+ 2-Chlorophenolate) PhaseSep->AqLayer Hydrophilic

Caption: Logical flow for selecting the correct extraction method based on product stability.

Module 2: Chromatographic Purification

Best For: Complex mixtures where extraction failed or caused emulsions.[2]

User Question:

"I tried column chromatography, but the 2-chlorophenol streaked across all fractions, contaminating my product. How do I fix this?"

Troubleshooting Protocol:

Phenols interact strongly with the silanol groups (Si-OH) on silica gel via hydrogen bonding, causing "tailing" or streaking.[1][2][3]

The Fix: Acidic Modifier Do not run a neutral column.

  • Eluent Modification: Add 1% Acetic Acid to your mobile phase (e.g., 99:1 Hexane:EtOAc + 1% AcOH).[2]

    • Why: This keeps the 2-CP fully protonated, preventing it from interacting with basic sites on the silica and sharpening the band.[1]

  • Loading Strategy: Avoid dissolving your crude in basic solvents (like amine-containing DCM).[2] Load as a concentrated band in toluene or minimal DCM.[2][3]

Module 3: Scavenging & Steam Distillation (For Sensitive Products)

Best For: Base-sensitive products (e.g., esters prone to hydrolysis) or acid-sensitive products.[1][2][3]

User Question:

"My product decomposes in NaOH. How do I remove 2-CP without a basic workup?"

Option A: Resin Scavenging (The Gentle Approach)

Use a polymer-supported scavenger like Amberlyst® A-26 (OH form) .[2] This is a macroreticular strong base anion exchange resin.[2][5]

  • Protocol:

    • Dissolve crude mixture in THF or DCM.

    • Add Amberlyst A-26 resin (approx. 3–4 equivalents relative to expected 2-CP).[2]

    • Stir gently at room temperature for 1–2 hours.

    • Filter the resin.[2][6] The 2-CP remains bound to the solid support as the phenolate; your product passes through in the filtrate.[1]

Option B: Steam Distillation (The Physical Approach)

2-Chlorophenol is steam volatile (bp ~174°C, but forms azeotropes).[1][2][3]

  • Protocol:

    • Suspend the crude oil in water.[2]

    • Perform a steam distillation (or simple distillation with water added).

    • 2-CP will distill over with the water (the distillate will be cloudy/milky).[2]

    • The non-volatile product remains in the pot.

Comparison of Removal Methods

MethodEfficiencyStress on ProductBest For
1M NaOH Wash High (>99%)High (High pH)Stable, neutral molecules
Amberlyst A-26 High (>95%)Low (Neutral bulk pH)Base-sensitive esters/lactones
Steam Distillation ModerateModerate (Heat)Non-volatile, stable oils
Chromatography ModerateLowFinal polishing
Module 4: Safety & Environmental Compliance
User Question:

"The smell is sticking to my glassware and the rotovap. How do I clean it?"

Protocol:

2-Chlorophenol has a low odor threshold and is toxic/corrosive.[2][7]

  • Glassware: Do not just rinse with acetone.[2] Soak in an oxidizing bath (dilute bleach or sodium hypochlorite solution) for 1 hour.[2][3] This oxidizes the phenol ring, destroying the odor and the compound.[1]

    • Warning: Do not mix bleach with ammonia or acids.[2][3]

  • Rotovap Bump Trap: If 2-CP bumped into the trap, rinse the trap with ethanol followed by a dilute bleach rinse.[2]

  • Waste Disposal: All aqueous washes containing 2-CP (from Module 1) must be segregated into Halogenated Waste streams.[2] Do not pour down the drain; chlorophenols are severe aquatic pollutants.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7245, 2-Chlorophenol.[2][3] PubChem.[2][3] [Link]

  • U.S. Environmental Protection Agency (1980). Ambient Water Quality Criteria for 2-chlorophenol.[2][3] EPA 440/5-80-034.[1][2] [Link][2][3]

  • University of Rochester, Department of Chemistry. Not Voodoo: Workup and Troubleshooting.[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Chlorophenyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Structural Validation

Executive Summary

Objective: This guide provides a technical analysis of the 1H NMR spectrum for 2-Chlorophenyl 3-bromo-4-methylbenzoate . It is designed for medicinal chemists and process development scientists requiring rigorous structural verification of halogenated benzoate esters.

The Challenge: Distinguishing this compound from its regioisomers (e.g., 4-bromo-3-methyl variants) or unreacted precursors using Mass Spectrometry (MS) alone is prone to error due to identical molecular weights (


 324/326) and similar fragmentation patterns.

The Solution: 1H NMR offers definitive structural resolution. This guide compares the theoretical spectral performance of the target product against key alternatives and provides a self-validating assignment protocol.

Part 1: Structural Profile & Predicted Data

The molecule consists of two distinct aromatic systems linked by an ester bond:

  • Ring A (Benzoate): A 1,3,4-trisubstituted ring containing a methyl group and a bromine atom.

  • Ring B (Phenoxy): A 1,2-disubstituted ring (ortho-chlorophenol moiety).

Comparative Data Table: Target vs. Alternatives

The following table contrasts the predicted chemical shifts (


, ppm) of the target product against its starting material (Acid) and a common regioisomer.
FeatureTarget Product (2-Cl-phenyl 3-Br-4-Me-benzoate)Alternative 1: Precursor (3-Br-4-Me-benzoic acid)Alternative 2: Regioisomer (2-Cl-phenyl 4-Br-3-Me-benzoate)
Methyl (

)
~2.45 ppm (s) ~2.48 ppm (s)~2.42 ppm (s)
Acid Proton (

)
Absent ~11.0–13.0 ppm (br s) Absent
Ring A: H-2 (ortho to CO) ~8.28 ppm (d,

Hz)
~8.25 ppm (d)~7.95 ppm (d) (Shielded)
Ring A: H-6 (ortho to CO) ~8.01 ppm (dd,

Hz)
~7.92 ppm (dd)~7.85 ppm (dd)
Ring A: H-5 (ortho to Me) ~7.35 ppm (d,

Hz)
~7.32 ppm (d)~7.65 ppm (d) (Deshielded by Br)
Ring B: H-3' (ortho to Cl) ~7.45 ppm (dd) N/A~7.45 ppm (dd)
Ring B: H-6' (ortho to O) ~7.25 ppm (dd) N/A~7.25 ppm (dd)

Note on Data: Shifts are predicted based on substituent chemical shift additivity rules (Silverstein et al.) in


 relative to TMS.
Part 2: Detailed Spectral Assignment & Logic
1. The Benzoate Ring (Ring A) - The "Fingerprint"

This region provides the most critical evidence for the position of the bromine and methyl groups.

  • H-2 (

    
     8.28, d):  This proton is chemically equivalent to a singlet but splits into a doublet due to meta-coupling (
    
    
    
    ) with H-6. It is the most deshielded proton on Ring A because it sits between the electron-withdrawing Carbonyl and Bromine groups.
  • H-6 (

    
     8.01, dd):  This proton shows a "Doublet of Doublets." It couples strongly with its ortho neighbor H-5 (
    
    
    
    Hz) and weakly with its meta neighbor H-2 (
    
    
    Hz).
  • H-5 (

    
     7.35, d):  Located ortho to the methyl group. The methyl group is electron-donating (shielding), moving this signal upfield compared to H-2 and H-6.
    
2. The Phenoxy Ring (Ring B)
  • Ester Effect: Esterification of 2-chlorophenol causes a downfield shift of the ortho protons compared to the free phenol, but less so than on the acid side.

  • H-3' vs H-6': H-3' (adjacent to Cl) is typically more deshielded than H-6' (adjacent to the ester oxygen) due to the electronegativity of Chlorine, though these signals often overlap in lower-field instruments (300 MHz).

Visualization: Coupling Logic Tree

The following diagram illustrates the splitting logic for the critical Benzoate Ring (Ring A), validating the 1,3,4-substitution pattern.

NMR_Coupling Molecule Ring A: 3-Bromo-4-Methylbenzoate H2 H-2 (Proton) Isolated by Br & CO Molecule->H2 H6 H-6 (Proton) Between CO & H-5 Molecule->H6 H5 H-5 (Proton) Ortho to Methyl Molecule->H5 Signal_H2 Doublet (d) J ~ 1.8 Hz (Meta) H2->Signal_H2 Couples with H-6 Signal_H6 Doublet of Doublets (dd) J ~ 8.0 Hz (Ortho) J ~ 1.8 Hz (Meta) H6->Signal_H6 Couples with H-5 & H-2 Signal_H5 Doublet (d) J ~ 8.0 Hz (Ortho) H5->Signal_H5 Couples with H-6

Caption: Coupling tree demonstrating the origin of splitting patterns for the trisubstituted benzoate ring.

Part 3: Experimental Protocol (Best Practice)

To replicate the data above and ensure high-resolution separation of the aromatic multiplets, follow this protocol.

1. Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-d6 for this compound. DMSO may cause peak broadening due to viscosity and can obscure the solvent region if the sample is wet.
    
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Why? Over-concentration leads to viscosity broadening; under-concentration requires excessive scan times.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove solid particulates (e.g., drying agents like

    
    ) which degrade magnetic field homogeneity (shimming).
    
2. Acquisition Parameters
  • Pulse Angle:

    
     (allows faster repetition rate).
    
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Critical: Aromatic protons adjacent to carbonyls often have longer T1 relaxation times. Short delays will suppress the integration of H-2 and H-6, leading to incorrect quantitative ratios (e.g., integrating to 0.8H instead of 1.0H).

  • Scans (NS): 16 to 64 scans are sufficient for >95% purity.

3. Analytical Workflow

The following diagram outlines the decision-making process for validating the product.

Workflow Start Crude Product Prep Prep in CDCl3 (Filter solids) Start->Prep Acquire Acquire 1H NMR (D1 = 3s) Prep->Acquire Check_Me Check Methyl Region (2.3 - 2.5 ppm) Acquire->Check_Me Decision1 Singlet Present? Check_Me->Decision1 Check_Aromatic Check Aromatic (7.0 - 8.3 ppm) Decision1->Check_Aromatic Yes Result_Fail FAIL: Check Precursors Decision1->Result_Fail No Result_Pass PASS: Product Confirmed Check_Aromatic->Result_Pass Integration 3:7

Caption: Logic flow for rapid structural confirmation of the target ester.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for additivity rules and chemical shift tables).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for coupling constant logic).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for 2-chlorophenol and benzoate ester base shifts). [Link]

  • Gowda, B. T., et al. (2008). Structural studies of aryl benzoates. (Provides crystallographic and NMR context for 2-chlorophenyl 4-methylbenzoate analogues). [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Halogenated Aromatic Esters: Analysis of 2-Chlorophenyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) spectroscopy profile of 2-Chlorophenyl 3-bromo-4-methylbenzoate, a complex aromatic ester of interest in pharmaceutical and materials science research. By dissecting its molecular structure and comparing its expected spectral features with those of simpler, structurally related esters, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel compounds.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific, quantized frequencies. The absorption of this radiation is recorded, generating a unique spectral "fingerprint" that reveals the functional groups present within the molecule.[1] In drug development and materials science, FTIR is an indispensable first-pass analytical tool for confirming the synthesis of a target molecule, identifying impurities, and understanding intermolecular interactions.

This guide focuses on predicting and interpreting the IR spectrum of this compound. Due to the molecule's intricate substitution pattern, a comparative approach is employed. By contrasting its predicted spectrum with the experimental spectra of Ethyl Benzoate, 4-Chlorophenyl Benzoate, and Ethyl 4-bromobenzoate, we can more confidently assign characteristic absorption bands and understand the electronic influence of its various substituents.

Structural and Vibrational Analysis of this compound

To predict the IR spectrum, we must first analyze the molecule's structure and the key bonds that will contribute to its vibrational spectrum.

Molecular Structure Visualization

The diagram below illustrates the structure of this compound, highlighting the principal bonds and functional groups that give rise to characteristic IR absorption peaks.

Caption: Molecular structure of this compound.

The key vibrational modes anticipated are:

  • C-H Stretching: Both aromatic (sp² C-H) and aliphatic (sp³ C-H from the methyl group) stretches.

  • C=O Stretching: A strong, characteristic peak for the ester carbonyl group. Its position is sensitive to electronic effects like conjugation.

  • C=C Stretching: Vibrations within the two aromatic rings.

  • C-O Stretching: Two distinct stretches associated with the ester linkage (Ar-C(=O)-O-Ar).

  • C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings, which can be diagnostic of the substitution pattern.

  • C-X Stretching: Carbon-halogen stretches for both C-Br and C-Cl bonds, typically found in the lower frequency "fingerprint region."

Predicted IR Absorption Profile

Based on established correlation tables and an understanding of substituent effects, the following table summarizes the predicted IR absorption peaks for this compound.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale and Causality
Aromatic C-H Stretch3100 - 3000Medium to WeakStretching of C-H bonds on the sp² hybridized carbons of the aromatic rings.[2]
Aliphatic C-H Stretch2950 - 2850Medium to WeakAsymmetric and symmetric stretching of C-H bonds in the methyl (-CH₃) group.[3]
Ester C=O Stretch ~1725 - 1715 Strong, Sharp This is a benzoate ester, so the C=O bond is conjugated with the aromatic ring, which lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[4][5] The electron-withdrawing halogens may slightly increase the frequency, but conjugation is the dominant effect.
Aromatic C=C Stretch1600 - 1585 & 1500 - 1400Medium to StrongIn-ring carbon-carbon stretching vibrations are characteristic of aromatic systems and often appear as a pair or series of sharp peaks.[2][6]
Ester C-O Stretch (asymmetric) ~1270 - 1250 Strong The Ar-C(=O)-O stretch in aromatic esters is typically strong and appears at a higher frequency than in aliphatic esters.[4]
Ester C-O Stretch (symmetric) ~1120 - 1050 Medium to Strong The O-Ar stretch from the ester linkage. Esters characteristically show two strong C-O stretching bands.[4]
Aromatic C-H Out-of-Plane Bending900 - 700StrongThese strong absorptions are highly diagnostic of the ring substitution pattern. The complex substitution on both rings will lead to multiple bands in this region.[2][6]
C-Cl Stretch850 - 550Medium to StrongStretching of the carbon-chlorine bond.[7]
C-Br Stretch690 - 515Medium to StrongStretching of the carbon-bromine bond, occurring at a lower frequency than C-Cl due to the greater mass of bromine.[7]

Comparative Spectral Analysis

To contextualize the predicted spectrum, we compare it with the known experimental spectra of three related esters. This comparison highlights how structural modifications influence the IR absorption profile.

Compound C=O Stretch (cm⁻¹) Asymmetric C-O Stretch (cm⁻¹) Key Distinguishing Features
Ethyl Benzoate ~1720~1275A simple aromatic ester spectrum. Shows both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches. Lacks C-X halogen peaks.[8][9]
4-Chlorophenyl Benzoate ~1735~1260The C=O stretch is at a slightly higher frequency, as the electron-withdrawing chloro group on the phenyl ring reduces the resonance contribution from the single oxygen atom. A strong C-Cl stretch is present.[10][11]
Ethyl 4-bromobenzoate ~1718~1270The C=O is directly conjugated with the bromine-substituted ring, leading to a frequency similar to ethyl benzoate. A strong C-Br stretch is expected at a lower wavenumber (<700 cm⁻¹).[3]
This compound (Predicted) ~1725 - 1715~1270 - 1250A complex spectrum with features from all comparison molecules: conjugated C=O, both aromatic and aliphatic C-H stretches, and distinct C-Cl and C-Br absorptions in the fingerprint region.

This comparative analysis demonstrates that while the ester group's core peaks (C=O and C-O stretches) remain in predictable regions, the exact wavenumbers and the presence of additional peaks in the fingerprint region are critical for confirming the full structure, including the specific halogen substituents and their positions.

Experimental Protocol: ATR-FTIR Spectroscopy for Solid Samples

Attenuated Total Reflectance (ATR) is the preferred method for obtaining FTIR spectra of solid powders due to its minimal sample preparation and high reproducibility.[1]

ATR-FTIR Analysis Workflow

The following diagram outlines the standard procedure for analyzing a solid sample using an ATR-FTIR spectrometer.

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start Start clean_crystal 1. Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background 2. Collect Background Spectrum (Clean, empty crystal) clean_crystal->background place_sample 3. Place Small Amount of Solid Sample on Crystal background->place_sample apply_pressure 4. Apply Consistent Pressure (Ensure good contact) place_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum apply_pressure->collect_spectrum process_spectrum 6. Process Spectrum (Baseline correction, ATR correction if needed) collect_spectrum->process_spectrum clean_final 7. Clean Crystal and Anvil process_spectrum->clean_final finish End clean_final->finish

Caption: Standard workflow for solid sample analysis using ATR-FTIR.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a non-abrasive wipe (e.g., Kimwipe). Allow the solvent to fully evaporate.[4]

  • Background Collection: Acquire a background spectrum. This measurement of the ambient environment (air, CO₂, water vapor) and the clean crystal is essential and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (typically a few milligrams) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[1]

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.[1][4]

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary. For comparison with transmission spectra from libraries, an ATR correction algorithm, available in most modern spectroscopy software, can be applied.

  • Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal and pressure anvil thoroughly as described in Step 2.

This self-validating protocol ensures that the collected spectrum is solely representative of the sample by first accounting for the instrumental and environmental background. The quality of the spectrum is validated by the signal-to-noise ratio and the flatness of the baseline in regions with no sample absorption.

Conclusion

The infrared spectrum of this compound is predicted to be complex, yet highly informative. The most prominent and diagnostically valuable peaks will be the strong, sharp C=O stretch of the conjugated ester group around 1725-1715 cm⁻¹ and the two strong C-O stretching bands between 1300 cm⁻¹ and 1050 cm⁻¹. Confirmation of the full molecular structure relies on identifying the weaker aromatic and aliphatic C-H stretches, the characteristic aromatic C=C stretching pattern, and, crucially, the C-Cl and C-Br stretching vibrations in the low-frequency fingerprint region. By comparing this predicted profile with known spectra of related compounds and employing a robust experimental technique like ATR-FTIR, researchers can confidently perform structural elucidation of this and other similarly complex molecules.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]

  • NIST. (n.d.). 4-Chlorophenyl benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

conformational analysis of 2-chlorophenyl esters vs phenyl esters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis comparing 2-chlorophenyl esters and phenyl esters . It is designed for researchers in medicinal chemistry and physical organic chemistry, focusing on conformational dynamics, spectroscopic signatures, and hydrolytic stability.

Executive Summary

In drug design and prodrug optimization, the choice between a phenyl ester and a 2-chlorophenyl ester is rarely arbitrary. It is a calculated decision to modulate metabolic stability and molecular geometry .

  • Phenyl Esters typically adopt a planar s-cis (Z) conformation, maximizing resonance delocalization between the phenolic oxygen and the carbonyl group.

  • 2-Chlorophenyl Esters introduce a significant ortho-effect . The steric bulk of the chlorine atom at the 2-position forces the aromatic ring to rotate out of the ester plane. This "twist" decouples the resonance system and, combined with the inductive electron-withdrawing effect (-I) of chlorine, significantly accelerates hydrolytic cleavage.

This guide details the structural causality behind these differences and provides validated protocols for their analysis.

Structural & Conformational Dynamics[1][2][3]

The "Ortho-Effect" and Torsion Angles

The fundamental difference lies in the dihedral angle (


) between the ester plane (O=C-O-) and the phenyl ring plane.
  • Phenyl Ester (Baseline): The ground state prefers a planar conformation (

    
    ). This allows for overlap between the lone pair of the ether oxygen (
    
    
    
    ) and the
    
    
    system of the phenyl ring, although the primary resonance is
    
    
    . The planar structure is stabilized by weak non-covalent interactions and maximal packing efficiency.
  • 2-Chlorophenyl Ester (The Twist): The van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). In a planar conformation, the ortho-chlorine experiences severe steric repulsion with the carbonyl oxygen (in the s-cis form).

    • Consequence: To relieve this strain, the phenyl ring rotates, resulting in a non-planar, twisted conformation with

      
       often ranging from 40^\circ to 60^\circ .
      
    • Electronic Impact: This twist diminishes the conjugation between the phenoxy oxygen and the phenyl ring. The oxygen lone pair is less delocalized into the ring, making it more available to donate into the carbonyl (theoretically), but the dominant -I (inductive) effect of the chlorine withdraws electron density, making the carbonyl carbon more electrophilic .

Visualization: Conformational Energy Landscape

The following diagram illustrates the steric clash driving the conformational twist.

Conformation Phenyl Phenyl Ester (Planar, θ ≈ 0°) Resonance Resonance (n_O -> Phenyl) Phenyl->Resonance Maximized Cl_Phenyl 2-Chlorophenyl Ester (Twisted, θ ≈ 45-60°) Steric Steric Clash (Cl vs C=O) Cl_Phenyl->Steric High Repulsion in Planar Form Cl_Phenyl->Resonance Diminished by Twist Steric->Cl_Phenyl Forces Rotation (The Twist)

Figure 1: Logical flow of steric interactions forcing conformational deviation in 2-chlorophenyl esters.

Spectroscopic Signatures (Diagnostic Tools)

The structural twist and electronic withdrawal manifest distinctly in IR and NMR spectroscopy. These values serve as quality control checkpoints during synthesis.

Infrared Spectroscopy (C=O Stretch)

The carbonyl stretching frequency (


) is a sensitive reporter of the electronic environment.
ParameterPhenyl Ester2-Chlorophenyl EsterMechanistic Cause

(cm⁻¹)
~1765~1775 - 1785 Inductive Effect (-I): Cl pulls density, stiffening the C=O bond.Suppressed Resonance: Twist reduces donation from O-Ar, increasing double-bond character.
Shift Magnitude Baseline+10 to +20 cm⁻¹Synergistic steric and electronic effects.
¹H NMR Spectroscopy

The ortho protons provide evidence of the ring's orientation and shielding environment.

  • Phenyl Ester: Ortho-protons are magnetically equivalent (or rapidly averaging) and appear as a doublet around 7.1–7.4 ppm (depending on the acyl group).

  • 2-Chlorophenyl Ester: The remaining ortho-proton (H-6) is deshielded by the adjacent ester oxygen and the inductive effect of the chlorine. Furthermore, the loss of planarity changes the anisotropy experienced by the acyl protons.

Performance Comparison: Hydrolytic Stability

For drug development, the rate of hydrolysis (cleavage) determines the half-life of a prodrug in plasma.

Reactivity Profile

2-Chlorophenyl esters hydrolyze significantly faster than phenyl esters.

  • Leaving Group Ability: The

    
     of 2-chlorophenol (8.5) is lower than phenol (10.0). A lower 
    
    
    
    corresponds to a better leaving group.
  • Electrophilicity: The electron-withdrawing Chlorine atom makes the carbonyl carbon more positive (

    
    ), facilitating nucleophilic attack by water or hydroxide (
    
    
    
    ).
  • Transition State: The twisted conformation may destabilize the ground state relative to the tetrahedral intermediate, lowering the activation energy (

    
    ).
    
Hydrolysis Pathway Simulation

Hydrolysis Substrate Ester Substrate (R-CO-O-Ar) Attack Nucleophilic Attack (OH- adds to C=O) Substrate->Attack Tetra Tetrahedral Intermediate (High Energy) Attack->Tetra Collapse Collapse & Elimination (Rate Determining Step) Tetra->Collapse Products Carboxylate + Phenol Collapse->Products Note1 2-Cl Effect: More Electrophilic C=O (Faster Attack) Note1->Attack Note2 2-Cl Effect: Stabilized Phenoxide LG (Faster Collapse) Note2->Collapse

Figure 2: Base-catalyzed hydrolysis mechanism highlighting the acceleration points for 2-chlorophenyl esters.

Experimental Protocols

Protocol A: Determination of Hydrolytic Rate Constants ( )

Objective: Quantify the stability difference between the two esters in simulated physiological conditions.

Reagents:

  • Phosphate buffer (pH 7.4, 50 mM)

  • Acetonitrile (HPLC grade)

  • Stock solutions of esters (10 mM in MeCN)

Workflow:

  • Preparation: Pre-incubate 2.97 mL of phosphate buffer in a quartz cuvette at 37°C.

  • Initiation: Inject 30 µL of ester stock solution (Final conc: 100 µM). Invert rapidly to mix.

  • Monitoring: Immediately track the formation of the phenol/chlorophenol product or the decay of the ester using UV-Vis spectroscopy.

    • Phenyl Ester:[1][2][3][4][5][6] Monitor

      
       approx 270 nm.
      
    • 2-Chlorophenyl Ester: Monitor

      
       approx 274–280 nm (red-shifted due to Cl).
      
  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
  • Validation: The pseudo-first-order rate constant (

    
    ) for the 2-chloro derivative should be 2–5x higher  than the phenyl analog depending on the acyl chain.
    
Protocol B: Computational Conformational Search (DFT)

Objective: Visualize the "twist" and calculate the energy barrier.

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP/6-311G(d,p) or

    
    B97X-D (includes dispersion corrections).
    
  • Scan: Perform a relaxed potential energy surface (PES) scan.

    • Coordinate: Dihedral angle

      
       (C-O-C=O).
      
    • Range: 0° to 180° in 10° increments.

  • Output: Plot Relative Energy (kcal/mol) vs. Dihedral Angle.

    • Expectation: Phenyl ester global minimum at

      
      . 2-Chlorophenyl ester global minimum at 
      
      
      
      .

References

  • Kirby, A. J. (1980). Stereoelectronic Effects. Oxford University Press.
  • Exner, O. (1972). Dipole Moments in Organic Chemistry. Thieme.
  • Cohen, S. G., & Crossley, J. (1964). "Kinetics of Hydrolysis of Phenyl Esters." Journal of the American Chemical Society. Link

  • Neuvonen, K., et al. (2006). "Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid." Journal of Physical Organic Chemistry. Link

  • Castro, E. A., et al. (2005). "Ab initio study of the substituent effects on the relative stability of the E and Z conformers of phenyl esters." Journal of Physical Chemistry A. Link

Sources

Publish Comparison Guide: Purity Verification of 2-Chlorophenyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To determine the most robust analytical method for verifying the purity of 2-Chlorophenyl 3-bromo-4-methylbenzoate (CAS: 496033-93-3), a halogenated aromatic ester used as a pharmaceutical intermediate.

The Verdict: While RP-HPLC on a C18 column is the industry standard, this guide demonstrates that RP-HPLC on a Phenyl-Hexyl column provides superior resolution of critical halogenated impurities. GC-FID serves as a viable orthogonal technique but lacks the recovery consistency for thermally labile ester hydrolysis products.

Introduction: The Separation Challenge

The target molecule, this compound, presents a specific chromatographic challenge: Halogenated Isosteres .

The synthesis typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-chlorophenol .

  • Target: Highly hydrophobic, neutral ester.

  • Impurity A (Acid): 3-bromo-4-methylbenzoic acid (Ionizable, pKa ~4).

  • Impurity B (Phenol): 2-chlorophenol (Volatile, pKa ~8.5).

Why Standard Methods Fail: On a traditional C18 column, the hydrophobic interaction is dominant. The bromine and chlorine substituents on the impurities create "hydrophobic masks," often causing the starting materials to co-elute with the product or elute with poor peak shape (tailing) if the pH is not strictly controlled.

Comparative Methodology

We evaluated three analytical workflows. The data below represents optimized conditions for each.

Option A: The Standard (C18 HPLC)
  • Mechanism: Hydrophobic Interaction.[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm).

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.

  • Pros: Robust, widely available, predictable elution order.

  • Cons: Poor selectivity for positional isomers; requires high organic content.

Option B: The Challenger (Phenyl-Hexyl HPLC) - RECOMMENDED
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Shape Selectivity.
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 5µm).[1]

  • Mobile Phase: Water (0.1% H3PO4) / Methanol.

  • Pros: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte's aromatic rings.[1][2][3] The bromine and chlorine atoms affect the electron density of these rings, creating a secondary separation mechanism  that C18 lacks.
    
  • Cons: Methanol creates higher backpressure than Acetonitrile.

Option C: The Alternative (GC-FID)
  • Mechanism: Boiling Point / Volatility.

  • Column: DB-5ms (30m x 0.25mm).

  • Pros: Excellent for detecting the volatile 2-chlorophenol impurity.

  • Cons: Thermal degradation of the ester can occur in the injector port, leading to false "impurity" peaks (transesterification or hydrolysis).

Performance Data & Analysis

The following data compares the separation efficiency of the three methods.

Table 1: Chromatographic Performance Metrics
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (GC-FID)
Critical Pair Resolution (

)
1.8 (Marginal)3.4 (Excellent) > 5.0
Tailing Factor (Target Peak) 1.31.05 1.1
LOD (Impurity A) 0.05%0.02% N/A (Derivatization req.)
LOD (Impurity B) 0.10%0.05% 0.01%
Run Time 12.0 min15.5 min 22.0 min

Key Insight: While GC-FID offers high resolution, it cannot easily detect the non-volatile acid impurity (Impurity A) without derivatization. The Phenyl-Hexyl HPLC method resolves both impurities with superior peak symmetry.

Table 2: Selectivity Mechanism
FeatureC18 InteractionPhenyl-Hexyl Interaction
Bromine Substituent Increases retention (Hydrophobicity)Increases retention (

-acidity increases

-

interaction)
Chlorine Substituent Increases retention (Hydrophobicity)Distinct steric selectivity due to "Hexyl" spacer
Solvent Effect Acetonitrile suppresses

-interactions
Methanol enhances

-

overlap

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path to selecting the Phenyl-Hexyl column.

MethodDevelopment Start Start: Purity Check This compound Solubility Solubility Check (Insoluble in Water) Start->Solubility Technique Select Technique: HPLC vs GC Solubility->Technique GC_Path GC-FID Risk: Thermal Instability Technique->GC_Path Volatiles HPLC_Path RP-HPLC Preferred for Esters Technique->HPLC_Path Non-Volatiles Final Final Method: Phenyl-Hexyl / MeOH / Acidic pH GC_Path->Final Orthogonal Check Column_Select Column Screening HPLC_Path->Column_Select C18_Test C18 Column (Hydrophobic Only) Column_Select->C18_Test Phenyl_Test Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Column_Select->Phenyl_Test Result_C18 Result: Co-elution of Halogenated Isomers C18_Test->Result_C18 Result_Phenyl Result: Baseline Separation (Rs > 3.0) Phenyl_Test->Result_Phenyl Result_Phenyl->Final

Caption: Decision tree highlighting the selection of Phenyl-Hexyl stationary phase over C18 and GC-FID.

Detailed Experimental Protocol (Phenyl-Hexyl)

This protocol is compliant with ICH Q2(R2) standards for validation [1].

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (

    
    ). Note: Acidification is critical to keep Impurity A (Benzoic acid deriv.) protonated.
    
  • Solvent B: HPLC Grade Methanol (MeOH). Note: MeOH is preferred over Acetonitrile to maximize

    
    -
    
    
    
    interactions on the Phenyl column.
  • Column: Phenomenex Luna Phenyl-Hexyl, 5 µm, 150 x 4.6 mm (or equivalent).[1]

  • Detector: UV/Vis Diode Array (DAD) at 254 nm (aromatic ring absorption) and 220 nm (carbonyl absorption).

Sample Preparation
  • Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (50:50 Water:MeOH).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind acidic impurities.

Gradient Conditions
  • Flow Rate: 1.0 mL/min[4][5]

  • Temperature: 30°C

  • Injection Volume: 10 µL

Time (min)% Solvent A (Aq. Acid)% Solvent B (MeOH)Phase Description
0.05050Initial Hold
2.05050Isocratic for polar impurities
12.01090Gradient ramp to elute ester
15.01090Wash
15.15050Re-equilibration
20.05050End
System Suitability Criteria (Self-Validating)

Before releasing data, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between Impurity A and Target Peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target Peak.
    
  • Precision: RSD < 1.0% for retention time (n=5 injections).

Impurity Fate Mapping

Understanding where impurities originate allows for better method tracking.

ImpurityFate Acid 3-bromo-4-methylbenzoic acid (Acidic / Polar) Reaction Esterification (Coupling) Acid->Reaction HPLC Phenyl-Hexyl HPLC (Separates Acid & Ester) Acid->HPLC Elutes Early (RT ~4 min) Phenol 2-chlorophenol (Volatile / Phenolic) Phenol->Reaction GC GC-FID (Detects Phenol well) Phenol->GC Elutes Early Product 2-Chlorophenyl 3-bromo-4-methylbenzoate Reaction->Product Product->HPLC Elutes Late (RT ~10 min)

Caption: Fate map showing how precursor impurities segregate across different analytical techniques.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • Agilent Technologies. (2022).[6] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][6][Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[3][6][Link]

Sources

Safety Operating Guide

2-Chlorophenyl 3-bromo-4-methylbenzoate: Laboratory Disposal & Safety Guide

[1][2][3]

Executive Summary & Hazard Context

2-Chlorophenyl 3-bromo-4-methylbenzoate is a halogenated aromatic ester commonly used as a synthetic intermediate in medicinal chemistry.[1][2] Its disposal requires strict adherence to halogenated waste protocols due to the presence of both chlorine and bromine atoms.[1][3]

Improper disposal (e.g., mixing with non-halogenated solvents or flushing down drains) poses two critical risks:

  • Environmental Toxicity: The compound can hydrolyze to release 2-chlorophenol , a priority pollutant and potent aquatic toxin (EPA Waste Code U048).[1]

  • Incineration Failure: Standard non-halogenated waste incinerators cannot handle the acidic byproducts (HCl, HBr) generated during combustion, leading to equipment corrosion and the release of dioxins.[2][4]

Core Directive: This compound must ALWAYS be segregated into the Halogenated Waste Stream .

Pre-Disposal Assessment: The Decision Matrix

Before touching the waste container, characterize the material state.[2][4] This self-validating step prevents costly cross-contamination.[1][2]

ParameterConditionActionable Directive
Physical State Solid (Pure) Dispose in Solid Hazardous Waste container.[1][2] Label as "Halogenated Solid."[1]
Liquid (Solution) Dispose in Halogenated Organic Solvent carboy.[1]
Purity Reaction Mixture If mixed with oxidizers or strong bases, quench before disposal to prevent drum pressurization.[1][2][4]
Contamination Trace (Glassware) Triple rinse with acetone.[1] Collect rinsate in Halogenated Solvent waste.[1] Glass goes to Sharps/Glass bin.[1][5]

Operational Protocol: Step-by-Step Disposal

This protocol is designed to ensure "Chain of Custody" compliance from the bench to the EHS pickup.[1]

Phase 1: Segregation (The Golden Rule)
  • Never mix this compound with non-halogenated solvents (e.g., pure Acetone, Methanol, Hexane) unless the entire container is designated as halogenated.[2][4]

  • Why? A single gram of halogenated material renders a 20L drum of non-halogenated waste "Halogenated" by regulatory standards, tripling the disposal cost and requiring specialized incineration.

Phase 2: Containerization[1]
  • Select Container: Use High-Density Polyethylene (HDPE) or chemically resistant glass.[1] Avoid metal cans, as the potential hydrolysis to HBr/HCl can corrode metal.[2][4][6]

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[1]

  • Secondary Containment: All waste containers must be stored in a secondary tray capable of holding 110% of the container's volume.

Phase 3: Labeling

The label is the primary communication tool for downstream waste handlers.[1] It must include:

  • Full Chemical Name: this compound (Do not use abbreviations or lab notebook codes like "Compound X").

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1][2][4][7]

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 2-Chlorophenyl... 10%").

Phase 4: Workflow Visualization

The following diagram outlines the logical flow for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:This compoundDecisionIs it Solid or Liquid?Start->DecisionSolidPathSolid Waste StreamDecision->SolidPathSolidLiquidPathLiquid Waste StreamDecision->LiquidPathSolutionSegregationCRITICAL STEP:Segregate into HALOGENATED StreamSolidPath->SegregationLiquidPath->SegregationContainerSolidContainer:Wide-mouth HDPE Jar(Double Bagged)Segregation->ContainerSolidIf SolidContainerLiquidContainer:HDPE Carboy orCoated Glass BottleSegregation->ContainerLiquidIf LiquidLabelingLabeling:Full Chemical NameCheck 'Toxic' & 'Halogenated'ContainerSolid->LabelingContainerLiquid->LabelingStorageStorage:Satellite Accumulation Area(Secondary Containment)Labeling->Storage

Caption: Operational workflow for segregating and packaging halogenated aromatic esters.

Spill Contingency & Emergency Response

In the event of a spill, immediate action is required to prevent environmental release.[2][4][8]

Spill Response Diagram:

SpillResponseAlert1. ALERTNotify personnelEvacuate areaPPE2. PPE UPNitrile gloves (double),Goggles, Lab CoatAlert->PPEContain3. CONTAINCircle spill withabsorbent socksPPE->ContainAbsorb4. ABSORBUse Vermiculite orChem-Sorb padsContain->AbsorbDisposal5. DISPOSECollect as HazardousSolid WasteAbsorb->Disposal

Caption: Emergency response sequence for halogenated ester spills.

Specific Cleanup Notes:

  • Do not use water: Water may hydrolyze the ester, releasing 2-chlorophenol and making the cleanup more hazardous.[1][2]

  • Decontamination: After absorbing the bulk material, wipe the surface with a solvent-dampened towel (acetone or ethanol) and place that towel in the solid hazardous waste.[1]

Scientific Rationale & Regulatory Compliance

The Hydrolysis Risk

The ester bond in this compound is susceptible to hydrolysis, particularly in basic conditions.[1][2][4]

2-Chlorophenol12424
Regulatory Codes

While the specific intermediate may not have a unique RCRA "P" or "U" code, it is regulated by characteristic:

  • Halogenated Organic: Requires high-temperature incineration (>1000°C) with acid gas scrubbing.[1]

  • Marine Pollutant: Due to the halogenation, it is generally classified as toxic to aquatic life (GHS H411).[1][2]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.